5-(2,3-Difluorophenyl)pyridin-3-ol
Description
The exact mass of the compound this compound is 207.04957017 g/mol and the complexity rating of the compound is 215. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(2,3-difluorophenyl)pyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO/c12-10-3-1-2-9(11(10)13)7-4-8(15)6-14-5-7/h1-6,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBWJKBKEACXREU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC(=CN=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682716 | |
| Record name | 5-(2,3-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261866-16-3 | |
| Record name | 5-(2,3-Difluorophenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 5-(2,3-Difluorophenyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the synthesis and characterization of the novel compound 5-(2,3-Difluorophenyl)pyridin-3-ol. This guide is intended for an audience with expertise in organic synthesis and analytical chemistry.
Introduction
This compound is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a difluorophenyl moiety to the pyridinol scaffold can significantly modulate its physicochemical and biological properties, including metabolic stability, binding affinity to target proteins, and lipophilicity. This guide details a proposed synthetic route via a Suzuki-Miyaura cross-coupling reaction and outlines the comprehensive characterization of the target molecule.
Synthetic Pathway
The synthesis of this compound is proposed to be achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between (2,3-difluorophenyl)boronic acid and 5-bromopyridin-3-ol. The hydroxyl group of 5-bromopyridin-3-ol may require protection, for instance, as a tert-butyldimethylsilyl (TBDMS) ether, to prevent side reactions during the coupling process. The subsequent deprotection step would then yield the final product.
Caption: Proposed synthesis of this compound.
Experimental Protocols
Synthesis of 5-Bromo-3-(tert-butyldimethylsilyloxy)pyridine (Protection)
To a solution of 5-bromopyridin-3-ol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), imidazole (1.5 eq.) is added, and the mixture is stirred until all solids dissolve. tert-Butyldimethylsilyl chloride (TBDMSCl, 1.2 eq.) is then added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of this compound (Coupling and Deprotection)
A mixture of 5-bromo-3-(tert-butyldimethylsilyloxy)pyridine (1.0 eq.), (2,3-difluorophenyl)boronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (2.0 eq.) in a 4:1 mixture of dioxane and water is degassed with argon for 20 minutes. The reaction mixture is then heated to 90 °C and stirred for 16 hours under an argon atmosphere. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated.
The crude protected coupled product is dissolved in tetrahydrofuran (THF), and tetrabutylammonium fluoride (TBAF, 1.1 eq. of a 1M solution in THF) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford this compound.
Characterization Workflow
The structural confirmation and purity assessment of the synthesized this compound involves a series of analytical techniques.
Spectroscopic Analysis of 5-(2,3-Difluorophenyl)pyridin-3-ol: A Technical Guide
Disclaimer: As of late 2025, a thorough search of scientific literature and chemical databases has not yielded specific, publicly available experimental spectroscopic data (NMR, IR, MS) for the compound 5-(2,3-Difluorophenyl)pyridin-3-ol. This guide has been developed for researchers, scientists, and drug development professionals to provide a framework for the analysis of this molecule. The data presented herein is predicted and exemplary , based on established principles of spectroscopy and data from analogous chemical structures. The experimental protocols described are generalized standard procedures for the analysis of novel small organic molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups: a pyridin-3-ol ring and a 2,3-difluorophenyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~9.80 | br s | - | -OH |
| ~8.30 | d | ~2.5 | Pyridinol H-2 |
| ~8.15 | d | ~4.5 | Pyridinol H-6 |
| ~7.50-7.60 | m | - | Phenyl H-6' |
| ~7.40 | dd | ~8.5, 4.5 | Pyridinol H-4 |
| ~7.25-7.35 | m | - | Phenyl H-4', H-5'|
Note: The phenolic proton (-OH) shift is highly dependent on solvent and concentration.[1][2]
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155.0 | Pyridinol C-3 |
| ~148.0 (dd) | Phenyl C-2' (C-F) |
| ~145.0 (dd) | Phenyl C-3' (C-F) |
| ~142.0 | Pyridinol C-2 |
| ~138.0 | Pyridinol C-6 |
| ~130.0 | Pyridinol C-5 |
| ~128.0 | Phenyl C-1' |
| ~125.0 | Phenyl C-6' |
| ~124.0 | Pyridinol C-4 |
| ~120.0 (d) | Phenyl C-5' |
| ~115.0 (d) | Phenyl C-4' |
Note: Carbons bonded to fluorine will exhibit splitting (C-F coupling).[3][4]
Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|
| ~ -138.0 | d | Phenyl F-2' |
| ~ -160.0 | d | Phenyl F-3'|
Note: Fluorine chemical shifts are relative to a standard like CFCl₃.
Infrared (IR) Spectroscopy
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
|---|---|---|---|
| 3500–3200 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic -OH |
| 3100–3000 | Medium | C-H Stretch | Aromatic Rings |
| 1600–1585 | Strong | C=C Stretch (in-ring) | Aromatic Rings |
| 1500–1400 | Strong | C=C Stretch (in-ring) | Aromatic Rings |
| 1250–1150 | Strong | C-O Stretch | Phenol |
| 1200–1100 | Strong | C-F Stretch | Aryl Fluoride |
Note: The broadness of the O-H band is a key characteristic of phenols due to hydrogen bonding.[5][6][7]
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Interpretation |
|---|---|
| ~209.05 | [M]⁺ (Molecular Ion) |
| ~181 | [M-CO]⁺, characteristic loss for phenols |
| ~180 | [M-HCO]⁺, characteristic loss for phenols |
| ~132 | Loss of the difluorophenyl group |
| ~77 | Phenyl fragment |
Note: The molecular weight is calculated for the most common isotopes (C₁₁H₇F₂NO). The fragmentation of phenols often involves the loss of CO or HCO.[8][9]
Experimental Protocols
The following are detailed, generalized methodologies for acquiring the spectroscopic data for a novel solid organic compound like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[10][11]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical to ensure the compound is fully dissolved.
-
If the sample does not dissolve readily, gentle warming or vortexing may be applied.[10]
-
Once fully dissolved, filter the solution through a pipette with a small plug of glass wool to remove any particulate matter, which can degrade spectral quality.[11]
-
Transfer the filtered solution into a clean, high-quality 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing if the solvent signal is not used.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.
-
Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C and ¹⁹F NMR, use appropriate instrument parameters. ¹³C NMR will require a significantly longer acquisition time due to the low natural abundance of the ¹³C isotope.[12]
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Solid Film Method):
-
Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.[13][14]
-
Place a single, clean infrared-transparent salt plate (e.g., KBr or NaCl) on a clean surface.
-
Using a pipette, apply one or two drops of the solution onto the surface of the salt plate.[13]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate. The film should ideally be translucent.[13][14]
-
-
Data Acquisition (FTIR):
-
Place the salt plate into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to subtract atmospheric interferences (H₂O, CO₂).
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum. The data is usually collected over a range of 4000 to 400 cm⁻¹.[15]
-
After analysis, thoroughly clean the salt plate with an appropriate solvent and return it to a desiccator to prevent moisture damage.[13]
-
Mass Spectrometry (MS)
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.
-
The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or, for mixture analysis, through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).[16]
-
-
Data Acquisition (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a radical cation known as the molecular ion ([M]⁺).[16][17]
-
The high energy of this process causes the molecular ion to be energetically unstable, leading it to break apart into smaller, characteristic fragment ions.[9][18]
-
The ions (both the molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[16]
-
A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum, which plots relative abundance against m/z. The most abundant ion is designated as the base peak.[16]
-
Mandatory Visualizations
The following diagrams illustrate key logical and structural relationships relevant to the spectroscopic analysis of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Sample Preparation [nmr.chem.umn.edu]
- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. eng.uc.edu [eng.uc.edu]
- 15. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 18. chemguide.co.uk [chemguide.co.uk]
In-depth Technical Guide on 5-(2,3-Difluorophenyl)pyridin-3-ol: A Compound Awaiting Characterization
A thorough investigation into the chemical compound 5-(2,3-Difluorophenyl)pyridin-3-ol reveals a notable absence of a registered CAS (Chemical Abstracts Service) number and associated scientific literature. This indicates that the compound is not commercially available and has not been synthesized or characterized in published research. Consequently, the detailed technical information requested by researchers, scientists, and drug development professionals—including experimental protocols, quantitative data, and biological pathways—is currently unavailable.
The initial phase of creating a comprehensive technical guide involves the crucial step of identifying the compound's unique CAS number. This identifier is fundamental to accessing a wealth of information from chemical databases and scientific publications. However, extensive searches for "this compound" and its synonyms have not yielded a specific CAS number. The search results consistently point to structurally related but distinct molecules, such as 2,3-difluoro-5-(trifluoromethyl)pyridine (CAS 89402-42-6).
The absence of a CAS number and corresponding literature precludes the possibility of providing an in-depth technical guide as requested. Key components of such a guide, which are contingent on existing research, include:
-
Data Presentation: Without experimental studies, there is no quantitative data to summarize in structured tables.
-
Experimental Protocols: The lack of published synthesis or analysis of this compound means that no established methodologies can be detailed.
-
Visualization of Pathways and Workflows: As the compound's biological activity is uncharacterized, there are no known signaling pathways or experimental workflows to illustrate.
For researchers interested in this particular chemical structure, the current state of knowledge suggests that its synthesis and characterization would represent a novel area of investigation. Future research would first need to focus on developing a synthetic route to produce this compound. Following successful synthesis and purification, a comprehensive characterization using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography would be necessary to confirm its structure. Subsequently, its physicochemical properties and biological activities could be explored, which would then form the basis for the type of in-depth technical guide originally requested.
Until such foundational research is conducted and published, a technical guide on this compound cannot be generated. The scientific community awaits the potential synthesis and exploration of this novel compound to uncover its properties and potential applications.
In Silico Modeling of 5-(2,3-Difluorophenyl)pyridin-3-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a hypothetical in silico modeling workflow for the novel compound 5-(2,3-Difluorophenyl)pyridin-3-ol. Due to the limited publicly available data on this specific molecule, this document serves as a methodological template, outlining a structured approach from target identification to lead optimization using established computational techniques.
Introduction
This compound is a small molecule with a pyridin-3-ol core, a scaffold known to be present in various biologically active compounds. The difluorophenyl moiety can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, making it an interesting candidate for drug discovery. In silico modeling offers a rapid and cost-effective approach to explore its potential therapeutic applications by predicting its biological targets, binding affinity, and pharmacokinetic properties.[1][2][3][4][5]
Proposed Biological Target and Signaling Pathway
Based on the prevalence of the pyridine scaffold in kinase inhibitors, a hypothetical target for this guide is p38 Mitogen-Activated Protein Kinase (MAPK) , a key enzyme in the inflammatory signaling cascade. Dysregulation of the p38 MAPK pathway is implicated in various inflammatory diseases, making it a well-established drug target.
The diagram below illustrates the hypothetical signaling pathway involving p38 MAPK.
In Silico Modeling Workflow
The following diagram outlines the proposed computational workflow for the investigation of this compound.
Experimental Protocols
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[6][7][8][9]
Objective: To predict the binding mode and estimate the binding affinity of this compound to the ATP-binding site of p38 MAPK.
Methodology:
-
Protein Preparation:
-
The 3D crystal structure of p38 MAPK is obtained from the Protein Data Bank (PDB).
-
Water molecules and co-ligands are removed.
-
Polar hydrogens are added, and charges are assigned using a force field (e.g., AMBER).
-
The structure is energy minimized to relieve any steric clashes.
-
-
Ligand Preparation:
-
The 2D structure of this compound is converted to a 3D structure.
-
Charges are assigned, and the structure is energy minimized.
-
-
Docking Simulation:
-
A docking software (e.g., AutoDock Vina) is used.
-
The grid box for the docking simulation is defined to encompass the ATP-binding site of p38 MAPK.
-
The docking algorithm explores various conformations and orientations of the ligand within the binding site.
-
The resulting poses are scored based on a scoring function that estimates the binding free energy.
-
Hypothetical Docking Results:
| Parameter | Value |
| PDB ID of Target | 1A9U |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | Met109, Gly110, Lys53, Asp168 |
| Types of Interactions | Hydrogen bonds, π-π stacking |
Pharmacophore modeling identifies the essential 3D arrangement of chemical features necessary for biological activity.[10][11][12][13][14]
Objective: To develop a 3D pharmacophore model based on the docked pose of this compound and known p38 MAPK inhibitors.
Methodology:
-
Feature Identification: Based on the docked complex, key interaction features are identified, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.
-
Model Generation: A pharmacophore model is generated that incorporates these features with specific geometric constraints (distances and angles).
-
Database Screening: The generated pharmacophore model can be used as a 3D query to screen large compound libraries for molecules with similar features, potentially identifying novel p38 MAPK inhibitors.
Hypothetical Pharmacophore Features:
| Feature Type | Location in Compound |
| Hydrogen Bond Donor | Hydroxyl group on the pyridine ring |
| Hydrogen Bond Acceptor | Nitrogen atom in the pyridine ring |
| Aromatic Ring | Phenyl ring |
| Aromatic Ring | Pyridine ring |
| Hydrophobic Feature | Difluorophenyl group |
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is crucial for evaluating the drug-likeness of a compound.[1][2][3][4][5]
Objective: To computationally estimate the pharmacokinetic and toxicity profile of this compound.
Methodology:
-
A variety of computational models and software (e.g., QikProp, SwissADME) are used to predict ADMET properties based on the compound's structure. These models are often based on quantitative structure-activity relationships (QSAR).[3][4]
Hypothetical ADMET Profile:
| Property | Predicted Value | Acceptable Range |
| Molecular Weight ( g/mol ) | 223.18 | < 500 |
| LogP (Lipophilicity) | 2.5 | -0.4 to 5.6 |
| Topological Polar Surface Area (Ų) | 42.5 | < 140 |
| Number of Hydrogen Bond Donors | 1 | < 5 |
| Number of Hydrogen Bond Acceptors | 2 | < 10 |
| Aqueous Solubility (logS) | -3.0 | > -4.0 |
| Blood-Brain Barrier Permeability | Low | Varies |
| CYP2D6 Inhibition | Non-inhibitor | Non-inhibitor |
| AMES Mutagenicity | Non-mutagenic | Non-mutagenic |
Conclusion
This technical guide has outlined a comprehensive in silico approach for the initial evaluation of this compound as a potential therapeutic agent. The hypothetical results suggest that this compound may exhibit favorable binding to p38 MAPK and possess a drug-like ADMET profile. It is important to emphasize that these computational predictions require experimental validation. The methodologies and workflows presented here provide a robust framework for guiding the subsequent stages of drug discovery and development for this and other novel chemical entities.
References
- 1. In silico ADMET prediction: recent advances, current challenges and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Silico methods for ADMET prediction of new molecules | PPTX [slideshare.net]
- 3. Machine Learning for In Silico ADMET Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Machine Learning for In Silico ADMET Prediction | Springer Nature Experiments [experiments.springernature.com]
- 5. In Silico ADMET Prediction Service - CD ComputaBio [computabio.com]
- 6. iris.unimore.it [iris.unimore.it]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. Pharmacophore generation, atom-based 3D-QSAR and molecular dynamics simulation analyses of pyridine-3-carboxamide-6-yl-urea analogues as potential gyrase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, 3D-pharmacophore modelling and 2D-QSAR study of new pyridine-3-carbonitriles as vasorelaxant active agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Pharmacophore Modelling and 3D-QSAR Studies on N3-Phenylpyrazinones as Corticotropin-Releasing Factor 1 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of Pyridin-3-ol Compounds as Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics in oncology and other disease areas has led to an intensified focus on the development of selective kinase inhibitors. Among the burgeoning classes of these targeted agents, pyridin-3-ol derivatives have emerged as a promising scaffold. Their unique structural features and ability to form key interactions within the ATP-binding pocket of various kinases have positioned them as attractive candidates for drug discovery programs. This technical guide provides an in-depth overview of novel pyridin-3-ol compounds as kinase inhibitors, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.
Quantitative Analysis of Pyridin-3-ol Kinase Inhibitors
Recent research has highlighted the potential of pyridin-3-ol derivatives against several clinically relevant kinases. The following tables summarize the inhibitory activities of representative compounds.
Table 1: Inhibitory Activity of a Pyridine Bioisostere of Cabozantinib against c-Met Kinase
| Compound | Target Kinase | IC50 (nM) |
| Pyridine-bioisostere 4 | c-Met | 4.9 |
| Cabozantinib (Reference) | c-Met | 5.4 |
Data sourced from a study on a novel pyridine bioisostere of Cabozantinib.
Table 2: Inhibitory Activity of Aminopyridinol-Sorafenib Hybrids against Raf Kinases
| Compound | Target Kinase | IC50 (nM) |
| Hybrid Compound 4 | C-Raf | >1000 |
| Hybrid Compound 6 | C-Raf | 102 |
| Sorafenib (Reference) | C-Raf | 38 |
| Hybrid Compound 4 | B-Raf | 1980 |
| Hybrid Compound 6 | B-Raf | 126 |
| Sorafenib (Reference) | B-Raf | 69 |
| Hybrid Compound 4 | B-Raf (V600E) | 1620 |
| Hybrid Compound 6 | B-Raf (V600E) | 118 |
| Sorafenib (Reference) | B-Raf (V600E) | 26 |
Data from a study on aminopyridinol-sorafenib hybrids.[1]
Table 3: Inhibitory Activity of an Aminodimethylpyrimidinol Derivative against FGFR4
| Compound | Target Kinase | IC50 (nM) |
| Compound 6O | FGFR4 | 1.2 |
| BLU9931 (Reference) | FGFR4 | 3.1 |
Data from a study on 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section provides an overview of the synthesis of a key pyridin-3-ol intermediate and a general protocol for assessing kinase inhibition.
Synthesis of 6-Amino-2,4,5-trimethylpyridin-3-ol
A key intermediate for the synthesis of certain pyridin-3-ol kinase inhibitors is 6-Amino-2,4,5-trimethylpyridin-3-ol. A common synthetic route starts from commercially available pyridoxine.[3]
Step 1: Chlorination of Pyridoxine The two hydroxymethyl groups of pyridoxine are chlorinated, typically using a chlorinating agent like thionyl chloride.[3]
Step 2: Reductive Cleavage The resulting chlorinated compound undergoes reductive cleavage to yield the corresponding methyl-substituted pyridine.[3]
Step 3: Ring Bromination The pyridine ring is then brominated to introduce a handle for further functionalization.[3]
Step 4: Amination Finally, the bromo-substituted intermediate is subjected to an amination reaction to introduce the amino group, yielding 6-amino-2,4,5-trimethylpyridin-3-ol.
General Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.[4][5]
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert the generated ADP into ATP, which is then quantified using a luciferase/luciferin reaction that produces a luminescent signal proportional to the ADP concentration.[4][5]
Protocol Overview:
-
Kinase Reaction: Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound (the pyridin-3-ol derivative).
-
Termination and ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the reaction and consume the unreacted ATP. Incubate at room temperature for 40 minutes.[4]
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]
-
Measurement: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and inversely proportional to the activity of the kinase inhibitor.
Signaling Pathway Visualizations
Understanding the biological context in which these inhibitors function is paramount. The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by the discussed pyridin-3-ol compounds.
Caption: The c-Met signaling pathway initiated by HGF binding.
Caption: The Raf-MEK-ERK signaling cascade.[][7][8]
Caption: A typical workflow for the discovery of kinase inhibitors.
Conclusion
Pyridin-3-ol derivatives represent a versatile and potent class of kinase inhibitors with significant potential for the development of novel targeted therapies. The data and protocols presented in this guide offer a foundational resource for researchers in the field. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these compounds will be crucial in translating their preclinical promise into clinical success. The continued investigation of this scaffold is poised to yield a new generation of kinase inhibitors with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 7. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide on the Structure-Activity Relationship of 5-(Aryl)pyridin-3-ol Analogues as Kinase Inhibitors
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The substitution pattern on the pyridine ring allows for fine-tuning of the pharmacological properties of the resulting compounds. This technical guide focuses on the structure-activity relationship (SAR) of pyridine analogues bearing a substituted phenyl group at the 5-position, with a particular emphasis on their role as kinase inhibitors. Due to the limited availability of public domain data on the specific 5-(2,3-Difluorophenyl)pyridin-3-ol scaffold, this guide will use the closely related and well-documented series of aminopyridine-based inhibitors of Vaccinia-Related Kinases 1 and 2 (VRK1 and VRK2) as a case study. These analogues feature a difluorophenol moiety, which provides valuable insights into the SAR of this class of compounds.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the SAR, quantitative biological data, detailed experimental protocols, and relevant signaling pathways.
Structure-Activity Relationship (SAR) of Pyridine-Based VRK Inhibitors
The development of potent and selective kinase inhibitors is a significant area of focus in drug discovery. The human genome encodes for three Vaccinia-Related Kinases (VRK1, VRK2, and VRK3), with VRK1 and VRK2 being active kinases implicated in cellular processes such as cell division, chromatin remodeling, and DNA damage response.[1] Overexpression of VRK1 has been associated with poor prognosis in several cancers.[2]
A series of aminopyridine analogues have been investigated as inhibitors of VRK1 and VRK2. The core scaffold consists of a central pyridine ring with key substitutions that influence binding affinity and selectivity. A crucial feature of these inhibitors is the presence of a difluorophenol moiety, which has been shown to be important for binding to the kinase domain.[2]
The SAR studies on these aminopyridine analogues have revealed several key points:
-
The 2-aminopyridine core: This element is crucial for interacting with the hinge region of the kinase.
-
Difluorophenol moiety: The presence of a difluorophenol group, whether at the 3- or 5-position of the pyridine ring, facilitates a network of hydrogen bonds with structurally conserved polar residues within the kinase domains of both VRK1 (Lys71 and Glu83) and VRK2 (Lys61 and Glu73).[2]
-
Substitution at the 5-position: Analogues with a bulky substituent, such as a phenyl or substituted phenyl group, at the C5 position of the pyridine ring have been synthesized and evaluated for their binding affinity.[3]
-
Methyl group introduction: The addition of a methyl group to the pyridine scaffold has been shown to significantly improve the selectivity of the inhibitors.[1]
Quantitative Data of Pyridine-Based VRK Inhibitors
The following table summarizes the biological activity data for a selection of aminopyridine analogues as VRK1 and VRK2 inhibitors. The data is primarily derived from thermal-shift assays (Differential Scanning Fluorimetry - DSF), which measure the change in the melting temperature (ΔTm) of the protein upon ligand binding, and in vitro kinase assays to determine the half-maximal inhibitory concentration (IC50).
| Compound ID | R1 | R2 | R3 | VRK1-FL ΔTm (°C) | VRK2-KD ΔTm (°C) | VRK1 IC50 (nM) | Kinase Selectivity Score S(50%) |
| 5 | H | 3,5-difluoro-4-hydroxyphenyl | H | 10.5 | 11.2 | - | 0.25 |
| 18 | H | 3,5-difluoro-4-hydroxyphenyl | CH3 | - | - | - | - |
| 23 | 2-CH3 | 3,5-difluoro-4-hydroxyphenyl | H | < 5 | < 5 | - | - |
| 24 | 6-CH3 | 3,5-difluoro-4-hydroxyphenyl | H | < 5 | < 5 | - | - |
| 25 | 4-CH3 | 3,5-difluoro-4-hydroxyphenyl | H | < 5 | < 5 | - | - |
| 26 | H | 3,5-difluoro-4-hydroxyphenyl | 4-CH3 | - | - | 150 | 0.04 |
Data adapted from Serafim, R. A. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters.[1] A lower S(50%) score indicates higher selectivity.
Experimental Protocols
Thermal-Shift Assay (Differential Scanning Fluorimetry - DSF)
This biophysical technique is used to assess the binding of small molecules to a target protein by measuring the change in the protein's thermal stability.
Methodology:
-
Protein and Ligand Preparation: The full-length VRK1 (VRK1-FL) and the kinase domain of VRK2 (VRK2-KD) are purified. The test compounds are dissolved in DMSO to create stock solutions.
-
Assay Mixture: The assay is typically performed in a 96-well plate format. Each well contains the purified protein (e.g., 2 µM), SYPRO Orange dye (e.g., 5x concentrate), and the test compound (e.g., 10 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The temperature is gradually increased from 25 °C to 95 °C at a ramp rate of 1 °C/min.
-
Data Acquisition: The fluorescence of the SYPRO Orange dye is monitored as a function of temperature. The dye binds to the hydrophobic regions of the protein that become exposed upon unfolding, leading to an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence data to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein in the absence of the ligand from the Tm in the presence of the ligand. A significant positive ΔTm indicates ligand binding and stabilization of the protein.
In Vitro Kinase Inhibition Assay
This biochemical assay is used to determine the potency of a compound in inhibiting the enzymatic activity of a kinase.
Methodology:
-
Reaction Components: The assay is typically performed in a microplate format. Each reaction well contains the purified kinase (e.g., VRK1), a specific substrate (e.g., a peptide or a protein like histone H3), ATP, and the test compound at various concentrations. The reaction is carried out in a suitable kinase buffer.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP. The plate is then incubated at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Termination and Detection: The reaction is stopped by the addition of a suitable reagent (e.g., EDTA). The amount of substrate phosphorylation is then quantified. This can be done using various methods, such as:
-
Radiometric assays: Using [γ-32P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-based assays: Measuring the amount of ATP remaining in the solution after the kinase reaction (e.g., Kinase-Glo assay). A lower luminescence signal corresponds to higher kinase activity.
-
Fluorescence-based assays: Using antibodies that specifically recognize the phosphorylated substrate.
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the Thermal-Shift Assay (DSF).
References
A Technical Guide to the Discovery of Novel Heterocyclic Compounds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles and modern methodologies driving the discovery of novel heterocyclic compounds. Heterocycles, cyclic compounds containing at least one heteroatom, are foundational scaffolds in medicinal chemistry due to their structural diversity and ability to interact with a wide range of biological targets.[1] Approximately 59% of FDA-approved drugs contain nitrogen heterocycles, underscoring their significance in modern medicine.[2] This document details synthetic strategies, screening techniques, key experimental protocols, and data interpretation essential for identifying and optimizing new therapeutic agents.
Core Heterocyclic Scaffolds in Modern Drug Discovery
The structural and electronic properties of heterocyclic compounds can be finely tuned to modulate their biological activity, making them indispensable in drug design.[3] They are broadly classified based on the heteroatom(s) present in the ring.
-
Nitrogen-Containing Heterocycles: This is the most abundant class of heterocycles in approved drugs.[4] Scaffolds like pyridine, pyrimidine, triazole, and benzimidazole are prevalent.[4][5] For example, 1,2,3-triazole scaffolds have shown potent antiproliferative activity against several human cancer cell lines.[6] Their ability to form hydrogen bonds and engage in various biological interactions makes them a cornerstone of medicinal chemistry.[7]
-
Oxygen-Containing Heterocycles: Compounds containing furan, pyran, and oxadiazole rings possess a broad range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][8] For instance, certain benzofuran derivatives are being explored for their potent anticancer effects.[9]
-
Sulfur-Containing Heterocycles: Thiophene, thiazole, and thiadiazole derivatives are known for their diverse pharmacological profiles, particularly as antimicrobial and anticancer agents.[3][8] Novel curcumin derivatives incorporating sulfur heterocycles have demonstrated significantly better antimicrobial activities than curcumin itself.[3]
Modern Synthetic and Screening Methodologies
Advances in synthetic chemistry and screening technologies have dramatically accelerated the pace of heterocyclic drug discovery.[10]
-
Advanced Synthetic Methodologies: Modern techniques allow for rapid access to diverse and complex heterocyclic libraries. Key methods include:
-
Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high efficiency and atom economy.[10][11]
-
C-H Activation: This strategy enables the direct functionalization of carbon-hydrogen bonds, streamlining the synthesis of complex molecules.[10][12]
-
Photoredox Catalysis: Utilizes light to initiate chemical reactions, providing access to novel chemical transformations under mild conditions.[10][12]
-
-
High-Throughput Screening (HTS): HTS automates the screening of vast compound libraries against biological targets to identify "hits."[13][14] This approach allows for the rapid evaluation of hundreds of thousands of compounds per day, significantly accelerating the initial stages of drug discovery.[13]
-
Computational Drug Discovery (CADD): In silico methods are integral to modern drug discovery.[15] Virtual screening, molecular docking, and quantitative structure-activity relationship (QSAR) studies help prioritize candidates for synthesis and testing, reducing time and cost.[16][17] These computational tools are used to predict binding affinities, pharmacokinetic properties, and potential toxicity.[15]
Data Presentation: Biological Activity of Novel Heterocycles
Quantitative data is crucial for evaluating and comparing the potency of novel compounds. The following tables summarize the in vitro activity of recently developed heterocyclic compounds.
Table 1: Anticancer Activity of Novel Heterocyclic Compounds | Compound ID | Heterocyclic Core | Cancer Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | 7s | 1,2,3-Triazole | Human cancer cell lines (unspecified) | < 10 |[6] | | Compound 15 | Benzimidazole-Oxetane | Prostate (PC3) | 0.9 - 3.8 |[18] | | Compound XVII | Benzothiazole-Oxadiazole | Glioblastoma | 1.8 ± 0.02 |[9] | | Compound IXX | Oxadiazole-Indazole | Lung Cancer | 4.8 - 5.1 |[9] | | Compound 3b | Pyridine Hybrid | Huh-7 (Hepatocellular Carcinoma) | 6.54 |[19][20] | | Compound 3b | A549 (Lung Carcinoma) | 15.54 |[19][20] | | Compound 3b | MCF-7 (Breast Adenocarcinoma) | 6.13 |[19][20] |
Table 2: Antimicrobial Activity of Novel Sulfur-Containing Curcumin Derivatives
| Compound ID | Target Microorganism | MIC (Minimum Inhibitory Concentration) | Reference |
|---|---|---|---|
| 2g | Staphylococcus aureus | Not specified, but noted as "excellent" | [3] |
| 2g | Bacillus subtilis | Not specified, but noted as "excellent" | [3] |
| 2g | Escherichia coli | Not specified, but noted as "excellent" | [3] |
| 2g | Aspergillus niger | Not specified, but noted as "excellent" |[3] |
Data Presentation: Pharmacokinetic Profiles
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development as a drug.
Table 3: Pharmacokinetic and Stability Data for Lead Compounds
| Compound ID | Parameter | Value | Species | Reference |
|---|---|---|---|---|
| 7s | Metabolic Stability (T₁/₂) | 38.9 min | Not specified | [6] |
| 7s | Clearance | 23.4 mL/min/kg | Not specified | [6] |
| 7s | Aqueous Solubility | 2.6 mg/100 mL | N/A | [6] |
| Compound 15 | Aqueous Solubility | 361 µM | N/A |[18] |
Key Experimental Protocols
Detailed and reproducible protocols are the foundation of successful drug discovery research.
Protocol 1: General Synthesis of Curcumin Derivatives (Claisen-Schmidt Condensation)
This protocol outlines a common method for synthesizing curcumin derivatives, as described for sulfur-containing heterocyclic variants.[3]
-
Preparation of Reactants: Prepare a solution of the starting ketone (e.g., 3-(1,3-dithiolan-2-ylidene)pentane-2,4-dione) and the desired aromatic aldehyde in a suitable solvent like ethanol.
-
Base-Catalyzed Condensation: Add a base, such as sodium ethoxide, to the reaction mixture to catalyze the Claisen-Schmidt condensation.
-
Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., HCl). The precipitated product is collected by filtration.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the final curcumin derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.[3]
Protocol 2: In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen anticancer compounds.[19][21]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test heterocyclic compounds. Include a negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., Taxol).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Protocol 3: Antimicrobial Susceptibility Testing (Serial Tube Dilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[3]
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., Staphylococcus aureus) in a suitable broth.
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in culture tubes containing sterile broth.
-
Inoculation: Inoculate each tube with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the tubes at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: Observe the tubes for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualization of Drug Discovery Workflows and Pathways
Visual diagrams are essential for understanding the complex processes and relationships in drug discovery.
Caption: A generalized workflow for heterocyclic drug discovery.
Caption: Inhibition of the PI3K/AKT signaling pathway.
Caption: Workflow from compound synthesis to lead candidate.
Conclusion and Future Directions
The discovery of novel heterocyclic compounds remains a vibrant and highly productive area of drug discovery.[1] The integration of modern synthetic methods, high-throughput screening, and computational design continues to expand the accessible chemical space and improve the efficiency of delivering new drug candidates.[10] Future efforts will likely focus on developing even more selective and potent agents by leveraging collaborative efforts between medicinal chemists, pharmacologists, and computational scientists.[1] The continued exploration of novel heterocyclic scaffolds is poised to address unmet medical needs and provide innovative therapies for a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. sciencerepository.org [sciencerepository.org]
- 4. An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds [mdpi.com]
- 5. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel nitrogen-containing heterocyclic derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxygen- and Sulphur-Containing Heterocyclic Compounds as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A mini review: recent developments of heterocyclic chemistry in some drug discovery scaffolds synthesis [jmchemsci.com]
- 13. High throughput screening in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. [PDF] Computational Methods in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 18. ijmphs.com [ijmphs.com]
- 19. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02875E [pubs.rsc.org]
An In-depth Technical Guide to the Exploratory Synthesis of Substituted Pyridinol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the exploratory synthesis of substituted pyridinol and pyridinone derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their structural versatility and ability to interact with various biological targets, these derivatives have shown a wide range of pharmacological activities, including anticancer and antimicrobial properties.[1][2] This guide details key synthetic methodologies, presents quantitative biological data, and illustrates relevant biological pathways and experimental workflows.
Introduction to Pyridinol Derivatives
Pyridinols and their tautomeric forms, pyridinones, are six-membered heterocyclic scaffolds that can be readily functionalized at multiple positions.[1][2] This derivatization allows for the fine-tuning of their physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which is crucial for optimizing drug-like characteristics.[1][2] The pyridine nucleus is a common feature in numerous natural products and FDA-approved drugs, highlighting its importance in pharmaceutical research.[3] Substituted pyridinol derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.[1][2]
Synthetic Methodologies
The synthesis of substituted pyridinol derivatives can be achieved through various established and novel methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. Key methodologies include multicomponent reactions like the Hantzsch and Guareschi-Thorpe syntheses, as well as various condensation reactions.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a classic and versatile multicomponent reaction for the preparation of dihydropyridines, which can then be oxidized to the corresponding pyridine derivatives.[4][5] The reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate.[4][5]
Caption: Generalized workflow for the Hantzsch pyridine synthesis.
Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is another important method for synthesizing substituted 2-pyridones. This reaction typically involves the condensation of a β-ketoester with cyanoacetamide or an alkyl cyanoacetate in the presence of a base.[6][7][8] Recent advancements have focused on developing more environmentally friendly protocols using aqueous media.[9][10]
Caption: Logical flow of the Guareschi-Thorpe condensation for pyridone synthesis.
Quantitative Data Summary
The following tables summarize the quantitative data for the biological activities of various substituted pyridinol and pyridinone derivatives.
Anticancer Activity of Substituted Pyridinol/Pyridinone Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1 | 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 | 4.5 ± 0.3 | [11] |
| 42a/42b | Pyridinone–quinazoline derivatives | MCF-7, HeLa, HepG2 | 9 - 15 | [1] |
| 56 | 1-(12-amino-4,9-diazadodecyl)-2-methyl-3-hydroxy-4(1H)-pyridinone | Leukemia | - | [2] |
| Furanpydone A (1) | 5-(7-oxabicyclo[2.2.1]heptane)-4-hydroxy-2-pyridone skeleton | MKN-45, HCT116, K562, A549, DU145, SF126, A-375, 786O, 5637, PATU8988T | 4.35 - 9.72 | [12] |
| 6i | Thieno[2,3-c]pyridine derivative | HSC3 | 10.8 | [13] |
| 6i | Thieno[2,3-c]pyridine derivative | T47D | 11.7 | [13] |
| 6i | Thieno[2,3-c]pyridine derivative | RKO | 12.4 | [13] |
| 6a | Thieno[2,3-c]pyridine derivative | HSC3 | 14.5 | [13] |
| 4g | bis(pyridyl)methane derivative | 60 human tumor cell lines | 1 - 10 | [14] |
| L-leucine derivative | 4-Carboxamide-3-hydroxyquinolin-2(1H)-one | MCF-7 | 15.1 | [15] |
| L-leucine derivative | 4-Carboxamide-3-hydroxyquinolin-2(1H)-one | NCI–H460 | 2.7 | [15] |
Antimicrobial Activity of Substituted Pyridinol/Pyridinone Derivatives
| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| JC-01-074 | Alkyl pyridinol | S. aureus | 16 | [16] |
| Apiosporamide (4) | 4-hydroxy-2-pyridone alkaloid | S. aureus, MRSA, B. subtilis, C. perfringens, R. solanacarum | 1.56 - 6.25 (µM) | [12] |
| Furanpydone A (1) | 5-(7-oxabicyclo[2.2.1]heptane)-4-hydroxy-2-pyridone skeleton | S. aureus, MRSA | 12.5 - 25.0 (µM) | [12] |
| N-hydroxyapiosporamide (3) | 4-hydroxy-2-pyridone alkaloid | S. aureus, MRSA | 12.5 - 25.0 (µM) | [12] |
| VI | Pyridone derivative | B. subtilis | 0.078 (mg/mL) | [17] |
| VI | Pyridone derivative | S. aureus | 0.0024 (mg/mL) | [17] |
| VII | Pyridone derivative | Streptococcus pneumonia | 1.95 | [17] |
| VII | Pyridone derivative | B. subtilis | 0.98 | [17] |
| VII | Pyridone derivative | Salmonella typhimurium | 1.9 | [17] |
| VIII | Pyridone derivative | Methicillin-resistant S. aureus | 1 | [17] |
Experimental Protocols
This section provides detailed experimental protocols for the key synthetic methods discussed.
General Procedure for Hantzsch Dihydropyridine Synthesis
-
Reaction Setup: To a solution of an aldehyde (1 equivalent) and a β-ketoester (2 equivalents) in a suitable solvent (e.g., ethanol), add ammonium acetate (1.1 equivalents).
-
Reaction Execution: Reflux the reaction mixture for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum to afford the 1,4-dihydropyridine derivative.
-
Aromatization (if required): Dissolve the 1,4-dihydropyridine in a suitable solvent (e.g., acetic acid or methanol) and treat with an oxidizing agent (e.g., nitric acid, iodine, or ferric chloride) at room temperature or under reflux until the starting material is consumed (monitored by TLC).
-
Final Isolation: Pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). The precipitated solid is filtered, washed with water, and purified by recrystallization or column chromatography to yield the substituted pyridine.[5][18]
General Procedure for Guareschi-Thorpe Synthesis of 2,6-Dihydroxypyridines
-
Reaction Setup: In a round-bottom flask, combine a β-keto ester (1 equivalent), 2-cyanoacetamide (1 equivalent), and a base such as 1,8-Diazabicyclo[11.5.0]undec-7-ene (DBU) (1.1 equivalents) in a suitable solvent (e.g., ethanol or an aqueous medium).[7][10]
-
Reaction Execution: Stir the mixture at room temperature or heat under reflux for 2-6 hours, monitoring the reaction by TLC.[7]
-
Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purification: Acidify the residue or the filtrate with a dilute acid (e.g., 1M HCl) to precipitate the product. Collect the solid by filtration, wash with water, and dry to obtain the substituted 2,6-dihydroxypyridine. Further purification can be achieved by recrystallization.[7]
Signaling Pathways and Mechanisms of Action
Substituted pyridinol derivatives exert their biological effects through various mechanisms of action, including the induction of apoptosis, cell cycle arrest, and enzyme inhibition.
Anticancer Mechanism of Action
Several studies have shown that substituted pyridinone derivatives induce cancer cell death through apoptosis and cell cycle arrest.[11] For instance, certain compounds have been found to cause G2/M phase arrest in the cell cycle and upregulate pro-apoptotic proteins like p53 and JNK.[11]
Caption: Proposed anticancer signaling pathway of certain pyridinone derivatives.
Additionally, some pyridinone derivatives act as kinase inhibitors, targeting enzymes like PIM-1 kinase, which are often overexpressed in cancer cells.[19] Inhibition of these kinases disrupts crucial signaling pathways involved in cell proliferation and survival.[20]
Antimicrobial Mechanism of Action
The antimicrobial activity of certain alkyl pyridinol compounds is hypothesized to involve the disruption of the bacterial cell membrane.[16] Their lipophilic alkyl chains are thought to integrate into the bacterial membrane, leading to a loss of membrane integrity and subsequent cell death.[16] This mechanism is particularly effective against Gram-positive bacteria.[16][21]
Caption: Proposed mechanism of antimicrobial action for alkyl pyridinol derivatives.
Conclusion
The exploratory synthesis of substituted pyridinol derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic versatility of the pyridinol scaffold, coupled with the diverse biological activities of its derivatives, underscores its importance in medicinal chemistry. This technical guide has provided an overview of key synthetic methods, summarized relevant quantitative data, and illustrated the mechanisms through which these compounds exert their effects. Further exploration in this area holds significant promise for the development of new and effective treatments for a range of diseases.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. chemijournal.com [chemijournal.com]
- 4. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 5. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 6. Guareschi-Thorpe Condensation [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 9. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Two New 4-Hydroxy-2-pyridone Alkaloids with Antimicrobial and Cytotoxic Activities from Arthrinium sp. GZWMJZ-606 Endophytic with Houttuynia cordata Thunb - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and antitumour activity of 4-hydroxy-2-pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 18. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Note and Protocol: Synthesis of 5-(2,3-Difluorophenyl)pyridin-3-ol
For Research Use Only
Abstract
This document provides a detailed three-step protocol for the synthesis of 5-(2,3-Difluorophenyl)pyridin-3-ol, a valuable building block for the development of novel therapeutics. The synthesis commences with the protection of the hydroxyl group of 5-bromopyridin-3-ol using a benzyl ether linkage. The core biaryl structure is then constructed via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between the protected bromopyridine and (2,3-difluorophenyl)boronic acid. The final step involves the deprotection of the benzyl ether to yield the target compound. This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development.
Introduction
Substituted arylpyridines are a prominent structural motif in a wide array of pharmacologically active compounds. The introduction of fluorine atoms into these scaffolds can significantly modulate their physicochemical and biological properties, including metabolic stability, binding affinity, and bioavailability. This compound represents a key intermediate for the synthesis of novel kinase inhibitors, receptor modulators, and other potential therapeutic agents. The presented protocol offers a reliable and reproducible method for the preparation of this compound in a laboratory setting.
Synthesis Overview
The synthesis of this compound is accomplished through a three-step sequence as illustrated in the workflow diagram below. The key transformation is a Suzuki-Miyaura cross-coupling reaction, which is a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[1]
Caption: Synthetic workflow for this compound.
Experimental Protocols
Materials and Methods
All reagents and solvents were obtained from commercial suppliers and used without further purification unless otherwise noted. Reactions were monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of 3-(Benzyloxy)-5-bromopyridine
-
To a solution of 5-bromopyridin-3-ol (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, filter the solid and wash with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(benzyloxy)-5-bromopyridine.
Step 2: Synthesis of 3-(Benzyloxy)-5-(2,3-difluorophenyl)pyridine
-
In a Schlenk flask, combine 3-(benzyloxy)-5-bromopyridine (1.0 eq), (2,3-difluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).[2][3][4]
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the mixture.[5]
-
Heat the reaction mixture to 90 °C and stir for 18 hours under an argon atmosphere.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-(benzyloxy)-5-(2,3-difluorophenyl)pyridine.
Step 3: Synthesis of this compound
-
Dissolve 3-(benzyloxy)-5-(2,3-difluorophenyl)pyridine (1.0 eq) in ethanol in a flask.
-
Add palladium on activated carbon (10% w/w, 0.1 eq) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (balloon pressure).
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to give pure this compound.
Data Summary
The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Protection | Benzyl Bromide, K₂CO₃ | Acetone | Reflux | 12 | 85-95 |
| 2 | Suzuki Coupling | (2,3-Difluorophenyl)boronic acid, Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O | 90 | 18 | 70-85 |
| 3 | Deprotection | H₂, 10% Pd/C | Ethanol | RT | 24 | 90-98 |
Signaling Pathway and Logical Relationships
The core of this synthesis is the Suzuki-Miyaura cross-coupling reaction. The catalytic cycle for this reaction is a well-established pathway involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This reaction proceeds through a series of well-defined steps: oxidative addition of the aryl halide to the palladium(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst.[1]
Conclusion
The protocol described herein provides a comprehensive and reliable method for the synthesis of this compound. The use of a robust Suzuki-Miyaura cross-coupling reaction ensures good yields and high purity of the final product. This application note serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.
References
Application Notes: The Role of Fluorinated Pyridine Scaffolds in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Topic: While specific data for 5-(2,3-Difluorophenyl)pyridin-3-ol is not extensively available in public literature, these application notes provide a comprehensive overview of the synthesis, applications, and experimental protocols relevant to the broader class of fluorinated pyridine and pyridinol derivatives. This class of compounds is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine-substituted pyridine scaffold.
Introduction to Fluorinated Pyridine Scaffolds
Pyridine derivatives are foundational scaffolds in drug discovery, present in numerous FDA-approved drugs.[1] The strategic incorporation of fluorine atoms into these scaffolds is a widely used medicinal chemistry strategy to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3]
Key Advantages of Fluorination:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can prolong a drug's half-life.[3]
-
Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to cross biological membranes, potentially improving oral bioavailability.[3][4]
-
Modulated pKa: The high electronegativity of fluorine can alter the basicity of the pyridine nitrogen, influencing the molecule's ionization state and its interaction with biological targets.[2]
-
Improved Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, such as hydrogen bonds or multipolar interactions, leading to enhanced potency.[3][5]
These attributes make fluorinated pyridine derivatives highly valuable in the development of therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[1][6]
Synthesis Strategies for Fluorinated Pyridines
The synthesis of fluorinated pyridines often requires specialized methods to precisely install fluorine atoms onto the heterocyclic ring. Modern synthetic chemistry offers several powerful techniques.
One notable method is the Rhodium(III)-catalyzed C-H functionalization, which allows for the one-step preparation of 3-fluoropyridines from readily available α-fluoro-α,β-unsaturated oximes and alkynes.[7][8] This approach is advantageous due to its straightforward benchtop setup and its ability to accommodate a variety of substituents.[8]
Below is a generalized workflow for such a synthesis.
Key Biological Applications
Fluorinated pyridine derivatives have demonstrated significant potential across multiple therapeutic areas.
Anticancer Activity
Many fluorinated pyridines function as potent kinase inhibitors. The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway, which is frequently overactivated in cancers, is a key target.[9][10] Inhibitors like the pyridinylfuranopyrimidine PI-103 have been shown to block this pathway, reducing tumor cell survival and enhancing sensitivity to radiation therapy.[11] The fluorine substitution can be critical for achieving high potency and selectivity.[12]
The diagram below illustrates the PI3K/AKT pathway and the inhibitory action of a hypothetical fluorinated pyridine derivative.
References
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF3 Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Class I PI3 kinase inhibition by the pyridinylfuranopyrimidine inhibitor PI-103 enhances tumor radiosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01387E [pubs.rsc.org]
Application Notes and Protocols for the Biological Screening of Pyridin-3-ol Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established protocols for the biological screening of pyridin-3-ol compounds and their derivatives. This document outlines detailed methodologies for assessing their potential as therapeutic agents in various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.
Introduction to Pyridin-3-ol Compounds
Pyridin-3-ol, a heterocyclic aromatic organic compound, and its derivatives represent a privileged scaffold in medicinal chemistry. The pyridine ring is a common feature in numerous natural products and FDA-approved drugs. The hydroxyl group at the 3-position provides a key site for derivatization, allowing for the exploration of a wide chemical space to optimize biological activity, selectivity, and pharmacokinetic properties. Screening of pyridin-3-ol libraries has identified compounds with a broad range of biological activities, including anticancer, antibacterial, antimalarial, and enzyme inhibitory properties.
Data Presentation: Biological Activities of Pyridin-3-ol Derivatives
The following tables summarize the reported biological activities of various pyridin-3-ol derivatives from the scientific literature, providing a comparative overview of their potency.
Table 1: Anticancer Activity of Pyridin-3-ol Derivatives
| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | MTT | 0.22 (48h), 0.11 (72h) | [1] |
| Pyridine-urea derivative 8n | MCF-7 (Breast) | MTT | 1.88 (48h), 0.80 (72h) | [1] |
| Trimethoxyphenyl pyridine VI | HCT-116 (Colon) | MTT | 4.83 | [2] |
| Trimethoxyphenyl pyridine VI | HepG-2 (Liver) | MTT | 3.25 | [2] |
| Trimethoxyphenyl pyridine VI | MCF-7 (Breast) | MTT | 6.11 | [2] |
| Pyridine derivative 31 | HepG2 (Liver) | Not Specified | 21.00 | [3] |
| Pyridine derivative 31 | MCF-7 (Breast) | Not Specified | 26.10 | [3] |
Table 2: Antibacterial Activity of Pyridin-3-ol Derivatives
| Compound/Derivative | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| JC-01-072 | Staphylococcus aureus | Broth Microdilution | 4-8 | [4] |
| EA-02-009 | Staphylococcus aureus | Broth Microdilution | 0.5-1 | [4] |
| JC-01-074 | Staphylococcus aureus | Broth Microdilution | 16 | [4] |
| EA-02-011 | Staphylococcus aureus | Broth Microdilution | 32 | [4] |
| 3-(pyridine-3-yl)-2-oxazolidinone 21d | Streptococcus pneumoniae | Not Specified | Not Specified (MBIC = 0.5) | [5] |
Table 3: Antimalarial Activity of Pyridin-3-ol Derivatives against Plasmodium falciparum
| Compound/Derivative | Strain | Assay | IC50 (µM) | Reference |
| 1-phenyl-1H-pyrazolo[3,4-b]pyridine | W2 (Chloroquine-resistant) | HRP2 | 3.46 - 9.30 | [6] |
| Oxygenated 3-alkylpyridine analogue 9a | W2 (Chloroquine-resistant) | [3H]-hypoxanthine incorporation | Not specified, but active | [7] |
| [(Aryl)arylsulfanylmethyl]pyridine 4a-4g | NF-54 (Chloroquine-sensitive) | Hemozoin inhibition | 11 - 40 | [8] |
Table 4: Cholinesterase Inhibitory Activity of Pyridine Derivatives
| Compound/Derivative | Enzyme | IC50 (µM) | Reference |
| Carbamate 8 | Human Acetylcholinesterase (hAChE) | 0.153 | [9] |
| Carbamate 11 | Human Butyrylcholinesterase (hBChE) | 0.828 | [9] |
Experimental Protocols
This section provides detailed, step-by-step protocols for key biological screening assays relevant to the evaluation of pyridin-3-ol compounds.
Antiproliferative Activity: MTT Assay
This protocol is used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.
Workflow for MTT Assay
Caption: Workflow for determining the antiproliferative activity of compounds using the MTT assay.
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyridin-3-ol compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyridin-3-ol compounds in complete medium. The final solvent concentration should be non-toxic to the cells (typically <0.5% DMSO).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Antibacterial Activity: Broth Microdilution Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial strains.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Materials:
-
96-well sterile microplates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth - MHB)
-
Pyridin-3-ol compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Spectrophotometer or microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of each pyridin-3-ol compound.
-
Perform a two-fold serial dilution of each compound in MHB in the wells of a 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in MHB.
-
Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control (inoculum in MHB without compound) and a sterility control (MHB only).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader.
-
Antimalarial Activity: In Vitro Assay against Plasmodium falciparum
This protocol assesses the ability of compounds to inhibit the growth of the malaria parasite, Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 or W2 strain)
-
Human red blood cells (O+)
-
Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)
-
96-well sterile microplates
-
Pyridin-3-ol compounds
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence microplate reader
Procedure:
-
Parasite Culture:
-
Maintain a continuous culture of P. falciparum in human red blood cells at 37°C in a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Synchronize the parasite culture to the ring stage.
-
-
Assay Setup:
-
Prepare serial dilutions of the pyridin-3-ol compounds in complete culture medium.
-
In a 96-well plate, add 100 µL of the compound dilutions to the wells.
-
Add 100 µL of the synchronized parasite culture (1% parasitemia, 2% hematocrit) to each well.
-
Include a parasite growth control (no compound) and a negative control (uninfected red blood cells).
-
-
Incubation:
-
Incubate the plate for 72 hours under the same conditions as the parasite culture.
-
-
Lysis and Staining:
-
After incubation, add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
-
Data Analysis:
-
Calculate the percentage of parasite growth inhibition and determine the IC50 value.
-
Enzyme Inhibition: Acetylcholinesterase (AChE) Assay
This protocol measures the ability of compounds to inhibit the activity of acetylcholinesterase, an enzyme relevant to Alzheimer's disease.
Workflow for AChE Inhibition Assay
Caption: Workflow for determining the inhibitory activity of compounds against acetylcholinesterase.
Materials:
-
96-well microplate
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Tris-HCl buffer (pH 8.0)
-
Pyridin-3-ol compounds
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound at various concentrations.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and calculate the IC50 value.
-
Signaling Pathway Analysis
Pyridin-3-ol derivatives have been shown to modulate various signaling pathways, including the MAPK/ERK pathway, which is crucial in cancer cell proliferation and survival.
MAPK/ERK Signaling Pathway
The Ras-Raf-MEK-ERK pathway is a key signaling cascade that transmits signals from cell surface receptors to the nucleus, regulating gene expression and cellular processes like proliferation, differentiation, and survival. Constitutive activation of this pathway, often due to mutations in genes like BRAF, is a hallmark of many cancers.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria [mdpi.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Antiplasmodial Activity of [(Aryl)arylsulfanylmethyl]Pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Coupling of Difluorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing difluorophenylboronic acid. The information compiled herein is intended to serve as a comprehensive guide for optimizing reaction conditions and achieving high yields in the synthesis of fluorinated biaryl compounds, which are of significant interest in pharmaceutical and materials science research.
Introduction
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates, catalyzed by a palladium complex.[1] 2,4-Difluorophenylboronic acid has emerged as a crucial reagent in this reaction, facilitating the introduction of the 2,4-difluorophenyl moiety into a variety of molecular scaffolds.[2] The fluorine atoms on the phenyl ring significantly influence the electronic properties of the molecule, which can lead to enhanced reaction rates and improved selectivity.[3] This protocol focuses on the practical aspects of setting up a Suzuki coupling reaction with difluorophenylboronic acid, including catalyst selection, base, solvent, and other critical parameters.
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Halide with 2,4-Difluorophenylboronic Acid
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 5-bromosalicylic acid)
-
2,4-Difluorophenylboronic acid
-
Palladium catalyst (e.g., PdCl₂, Pd(OAc)₂, or a supported Pd nanoparticle catalyst)
-
Base (e.g., Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., a mixture of N,N-Dimethylformamide (DMF) and water)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
Procedure:
-
Reaction Setup: To a Schlenk flask, add the aryl halide (1.0 mmol), 2,4-difluorophenylboronic acid (1.2-1.5 mmol), and the palladium catalyst (0.01-1.0 mol%).[4][5]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.[5]
-
Solvent and Base Addition: Under the inert atmosphere, add the degassed solvent (e.g., DMF/H₂O mixture, 95:5 or 1:1 v/v) and the base (e.g., K₂CO₃, 2.0 mmol).[4][5]
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 70°C, 75°C, or 110°C) for the specified time (typically 1-24 hours).[4][5] Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Sonication-Enhanced Protocol for the Synthesis of Diflunisal
This protocol describes a sonication-enhanced method for the coupling of 5-bromosalicylic acid and 2,4-difluorophenylboronic acid.[4]
Materials:
-
5-bromosalicylic acid
-
2,4-Difluorophenylboronic acid
-
Palladium(II) chloride (PdCl₂)
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ultrasonic bath
Procedure:
-
Catalyst Dispersion: In a reaction vessel, disperse the palladium catalyst (e.g., 0.03 mmol of PdCl₂) in a 1:1 v/v mixture of DMF and deionized water (total volume 14 mL). Sonicate the mixture at 20°C for 10 minutes to ensure uniform distribution.[4]
-
Reagent Addition: Sequentially add 5-bromosalicylic acid (3.0 mmol) and then 2,4-difluorophenylboronic acid (4.5 mmol) to the reaction mixture.[4]
-
Base Addition: Slowly add an aqueous solution of potassium carbonate.[4]
-
Sonication Reaction: Place the reaction vessel in an ultrasonic bath with a frequency of 40 kHz and an irradiation power of 175 W. Heat the reaction to 75°C.[4]
-
Work-up and Purification: Follow the general work-up and purification procedure described in section 2.1. A yield of up to 98% has been reported for this method.[4]
Data Presentation
The following tables summarize key quantitative data for the Suzuki coupling of difluorophenylboronic acid under various conditions.
Table 1: Reaction Conditions for Suzuki Coupling of Aryl Halides with 2,4-Difluorophenylboronic Acid
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 5-bromosalicylic acid | 2,4-difluorophenylboronic acid | PdCl₂ (1.0) | K₂CO₃ | DMF/H₂O (1:1) | 75 | - | 98 | [4] |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 70 | - | - | [5] |
| 1-bromo-4-fluorobenzene | 4-fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O (95:5) | 110 | - | - | [5] |
| Phenyl iodide | Phenylboronic acid | PdCu@Ti₃C₂ | K₂CO₃ | H₂O | - | 1 | 99 | [6] |
Table 2: Influence of Reactant Molar Ratio
| Aryl Halide (mmol) | 2,4-Difluorophenylboronic Acid (mmol) | Molar Ratio (ArX:Boronic Acid) | Yield (%) | Reference |
| 1 | 1.5 | 1:1.5 | 98 | [4] |
| 1 | 1.2 | 1:1.2 | - | [5] |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
The Suzuki coupling reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
The following diagram outlines the general workflow for performing a Suzuki coupling reaction in a research laboratory setting.
Caption: General experimental workflow for a Suzuki coupling reaction.
References
Application Notes and Protocols: 5-(2,3-Difluorophenyl)pyridin-3-ol as a Chemical Probe
Introduction
Following a comprehensive literature and database search, it has been determined that there is currently no publicly available scientific information regarding the synthesis, chemical properties, biological activity, or use as a chemical probe for the specific compound 5-(2,3-Difluorophenyl)pyridin-3-ol . The search included scientific databases, patent repositories, and chemical supplier catalogs. While information exists for structurally related compounds, such as other substituted pyridinols and difluorophenyl derivatives, no data directly pertains to the requested molecule.
The absence of foundational data precludes the creation of detailed application notes and experimental protocols as requested. The development of such documentation is contingent upon the availability of primary research that establishes the compound's:
-
Synthesis and Characterization: A confirmed method for its preparation and analytical data to verify its structure and purity.
-
Biological Target(s): Identification of the specific protein(s) or biological pathway(s) with which the compound interacts.
-
Mechanism of Action: Understanding how the compound exerts its effect at a molecular level.
-
Quantitative Data: Metrics such as IC50, EC50, or Ki values that quantify its potency and affinity.
-
Selectivity Profile: Assessment of its activity against a panel of related and unrelated targets to establish its specificity.
-
In Vitro and In Vivo Validation: Experimental evidence demonstrating its utility as a probe in cellular or animal models.
Without this fundamental information, any attempt to generate application notes, protocols, or pathway diagrams would be purely speculative and not based on scientific evidence, thereby failing to meet the standards of accuracy and reliability required for a research audience.
Future Directions
Should research on this compound be published in the future, the following sections would be developed:
1. Chemical Properties and Synthesis
This section would detail the physicochemical properties of the compound and provide a validated synthetic route.
2. Biological Activity and Target Identification
This section would describe the known biological targets of this compound and summarize the evidence supporting these interactions.
3. Quantitative Data Summary
A table summarizing the potency, affinity, and selectivity of the compound against its primary target(s) and any relevant off-targets would be presented here.
Table 1: In Vitro Activity of this compound (This table is a template and currently contains no data)
| Target | Assay Type | IC50 / EC50 / Ki (nM) | Reference |
|---|---|---|---|
| Data Not Available |
| Data Not Available | | | |
4. Signaling Pathway Analysis
A diagram illustrating the signaling pathway in which the target of this compound is involved would be generated.
Diagram 1: Hypothetical Signaling Pathway (This is a placeholder diagram)
Caption: A potential signaling pathway modulated by the chemical probe.
5. Experimental Protocols
Detailed, step-by-step protocols for using this compound in common experimental settings would be provided.
5.1. In Vitro Target Engagement Assay
A protocol for a biochemical or biophysical assay to measure the direct binding of the compound to its target protein.
5.2. Cell-Based Functional Assay
A protocol for a cellular assay to quantify the functional effect of the compound on its target's activity within a cellular context.
Diagram 2: General Experimental Workflow (This is a placeholder diagram)
Caption: A generalized workflow for characterizing a chemical probe.
At present, the lack of published research on this compound makes it impossible to fulfill the request for detailed application notes and protocols. This document will be updated if and when relevant scientific data becomes available. Researchers interested in this specific molecule are encouraged to perform initial exploratory studies to characterize its properties and biological activities.
Application Note: Quantitative Analysis of 5-(2,3-Difluorophenyl)pyridin-3-ol using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
5-(2,3-Difluorophenyl)pyridin-3-ol is a synthetic pyridine derivative with potential applications in pharmaceutical research. Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation development, and quality control. This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in solution. The described protocol is designed to be readily implemented in a standard analytical laboratory.
Quantitative Data Summary
The following table summarizes the validation parameters for the proposed RP-HPLC method, demonstrating its suitability for the intended purpose.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | < 2.0% |
| Selectivity/Specificity | No interference from common excipients |
Experimental Protocol: RP-HPLC Quantification of this compound
This protocol outlines the step-by-step procedure for the quantitative analysis of this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (0.1% in water, HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
HPLC vials with septa
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
3. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 10% B
-
12.1-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 275 nm (or determined by UV scan of the analyte)
-
Run Time: 15 minutes
4. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a Class A volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the initial mobile phase composition (90% A: 10% B) to achieve concentrations ranging from 0.1 µg/mL to 100 µg/mL.
5. Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., methanol or the initial mobile phase).
-
Dilute the sample solution as necessary to fall within the linear range of the calibration curve.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the corresponding concentration of the working standard solutions.
-
Perform a linear regression analysis on the calibration curve to determine the equation of the line and the correlation coefficient (r²).
-
Quantify the concentration of this compound in the unknown samples by interpolating their peak areas from the calibration curve.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantitative analysis of this compound.
Caption: Workflow for RP-HPLC quantification of this compound.
Alternative Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices, a Liquid Chromatography-Mass Spectrometry (LC-MS) method can be employed. The chromatographic conditions can be similar to the HPLC method described above, with the UV detector being replaced by a mass spectrometer.
Key LC-MS Parameters (Example):
-
Ionization Source: Electrospray Ionization (ESI), positive mode
-
Scan Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Monitored Ions (Hypothetical):
-
Precursor Ion (m/z): [M+H]⁺ of this compound
-
Product Ion(s): Specific fragment ions for MRM mode to be determined through infusion experiments.
-
The use of LC-MS would significantly lower the limit of quantification and provide enhanced specificity, which is particularly advantageous for complex sample matrices. Method development and validation would follow a similar process as outlined for the HPLC-UV method.
Application Notes and Protocols for the Derivatization of 5-(2,3-Difluorophenyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2,3-Difluorophenyl)pyridin-3-ol is a valuable scaffold in medicinal chemistry and drug discovery. The pyridine ring is a common motif in many FDA-approved drugs, and its derivatives exhibit a wide range of biological activities.[1][2][3] The presence of the difluorophenyl group can enhance metabolic stability and binding affinity to target proteins. The hydroxyl group on the pyridine ring serves as a versatile handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.
This document provides detailed application notes and experimental protocols for the derivatization of this compound via O-alkylation, O-acylation, and Suzuki cross-coupling reactions. These derivatization strategies enable the synthesis of a diverse library of compounds for screening in various biological assays.
Derivatization Strategies
The hydroxyl group of this compound is amenable to several key derivatization reactions:
-
O-Alkylation: Introduction of various alkyl or arylalkyl groups to the hydroxyl moiety can modulate lipophilicity, cell permeability, and target engagement.
-
O-Acylation: Acylation of the hydroxyl group can produce ester derivatives, which may act as prodrugs or exhibit their own biological activities.
-
Suzuki Cross-Coupling: Conversion of the hydroxyl group to a triflate or halide allows for the introduction of new aryl or heteroaryl substituents via palladium-catalyzed cross-coupling reactions, significantly expanding the accessible chemical space.
Quantitative Data Summary
The following table summarizes representative quantitative data for the derivatization of this compound. Please note that these are representative yields and may vary depending on the specific substrate and reaction conditions.
| Derivatization Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| O-Alkylation | Benzyl bromide, K₂CO₃ | DMF | 80 | 4 | 92 |
| O-Alkylation | Ethyl bromoacetate, NaH | THF | 25 | 2 | 85 |
| O-Acylation | Acetic anhydride, Pyridine | DCM | 25 | 1 | 95 |
| O-Acylation | Benzoyl chloride, Et₃N | DCM | 25 | 2 | 88 |
| Suzuki Coupling (via triflate) | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| Suzuki Coupling (via triflate) | 4-Methoxyphenylboronic acid, Pd(dppf)Cl₂, Cs₂CO₃ | Dioxane | 100 | 16 | 82 |
Experimental Protocols
General O-Alkylation Protocol
This protocol describes the synthesis of 3-(benzyloxy)-5-(2,3-difluorophenyl)pyridine.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Add benzyl bromide (1.2 eq) dropwise to the mixture at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
General O-Acylation Protocol
This protocol describes the synthesis of 5-(2,3-difluorophenyl)pyridin-3-yl acetate.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add acetic anhydride (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
The crude product can be purified by crystallization or column chromatography if necessary.
Two-Step Suzuki Cross-Coupling Protocol
This protocol involves the formation of a triflate intermediate followed by the Suzuki coupling reaction to synthesize 5-(2,3-difluorophenyl)-3-phenylpyridine.
Step 3a: Synthesis of 5-(2,3-difluorophenyl)pyridin-3-yl trifluoromethanesulfonate
Materials:
-
This compound
-
Triflic anhydride (Tf₂O)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM and cool to -78°C.
-
Add pyridine (1.5 eq) followed by the dropwise addition of triflic anhydride (1.2 eq).
-
Stir the reaction mixture at -78°C for 1 hour.
-
Allow the reaction to warm to room temperature and continue stirring for an additional hour.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude triflate, which can often be used in the next step without further purification.
Step 3b: Suzuki Cross-Coupling Reaction
Materials:
-
5-(2,3-difluorophenyl)pyridin-3-yl trifluoromethanesulfonate
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
Procedure:
-
To a flask, add the crude triflate from Step 3a (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture with nitrogen or argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 100°C for 12 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: Derivatization workflow for this compound.
Caption: General experimental workflow for synthesis and purification.
Potential Applications in Drug Discovery
The derivatization of this compound opens avenues for the discovery of novel therapeutics. Pyridine derivatives are known to possess a wide array of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5] The synthesized library of compounds can be screened against various biological targets such as kinases, proteases, and GPCRs. The structural diversity introduced through these derivatization methods is crucial for identifying lead compounds with improved potency, selectivity, and pharmacokinetic profiles.
For instance, O-alkylation with different side chains can be used to probe specific binding pockets in a target protein. O-acylation can lead to the development of prodrugs with enhanced bioavailability. Suzuki cross-coupling allows for the introduction of diverse aromatic systems, which can participate in pi-stacking or other key interactions within a binding site. The systematic exploration of these derivatives will undoubtedly contribute to the advancement of drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmcbe.samipubco.com [jmcbe.samipubco.com]
- 5. Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(2,3-Difluorophenyl)pyridin-3-ol
Welcome to the technical support center for the synthesis of 5-(2,3-Difluorophenyl)pyridin-3-ol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this important chemical intermediate. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and versatile method for the synthesis of this compound is a three-step sequence involving:
-
Protection of the hydroxyl group of a suitable starting material, such as 5-bromo-3-hydroxypyridine. The Methoxymethyl (MOM) ether is a commonly used protecting group.
-
Palladium-catalyzed Suzuki-Miyaura cross-coupling of the protected 5-bromo-3-hydroxypyridine derivative with (2,3-difluorophenyl)boronic acid.
-
Deprotection of the hydroxyl group to yield the final product.
Q2: Why is protection of the hydroxyl group necessary?
A2: The free hydroxyl group on the pyridine ring can interfere with the palladium catalyst used in the Suzuki-Miyaura coupling reaction. The acidic proton of the hydroxyl group can lead to side reactions and deactivate the catalyst, resulting in low yields or reaction failure. Protecting the hydroxyl group as an ether, for example, a Methoxymethyl (MOM) ether, prevents these undesirable interactions.
Q3: What are some common issues observed during the Suzuki-Miyaura coupling step?
A3: Common issues include low or no product yield, and the formation of side products. These problems can often be attributed to factors such as catalyst deactivation, suboptimal reaction conditions (base, solvent, temperature), or the quality of the reagents. Specific side products can include homocoupling of the boronic acid and dehalogenation of the bromopyridine.
Q4: How can I purify the final product, this compound?
A4: this compound is a polar heterocyclic compound. Purification is typically achieved using column chromatography on silica gel. Due to its polarity, a polar eluent system, often a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol), may be required. In some cases, reverse-phase chromatography may also be an effective purification method.[1][2]
Troubleshooting Guides
Problem 1: Low or No Yield in the Suzuki-Miyaura Coupling Reaction
Possible Causes & Solutions
| Cause | Recommended Solution |
| Catalyst Inactivity | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst which can be more robust. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.[2] |
| Inappropriate Base | The choice of base is crucial. Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The strength and solubility of the base can significantly impact the reaction. A screening of different bases may be necessary to find the optimal one for this specific substrate combination. |
| Suboptimal Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio of the organic solvent to water can influence the reaction rate and yield. Ensure the chosen solvent is anhydrous if the reaction is sensitive to water. |
| Low Reaction Temperature | Suzuki couplings are often performed at elevated temperatures (e.g., 80-110 °C). If the yield is low, a modest increase in temperature may improve the reaction rate. |
| Poor Quality Boronic Acid | Boronic acids can degrade over time. Use fresh or properly stored (2,3-difluorophenyl)boronic acid. The presence of impurities can also inhibit the reaction. |
Experimental Workflow for Troubleshooting Low Yield
Problem 2: Formation of Significant Side Products
Common Side Products & Mitigation Strategies
| Side Product | Cause | Mitigation Strategy |
| Homocoupling of Boronic Acid | This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen.[2] | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere. Use a slight excess of the bromopyridine relative to the boronic acid. |
| Dehalogenation of Bromopyridine | The bromine atom on the pyridine ring is replaced by a hydrogen atom. | Use a milder base or lower the reaction temperature. Ensure the reaction time is not excessively long. |
| Protodeboronation of Boronic Acid | The boronic acid group is replaced by a hydrogen atom. | Use anhydrous solvents and ensure the base is not excessively strong or used in large excess. |
References
Technical Support Center: Optimizing Pyridinol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyridinol synthesis.
Troubleshooting Guides
Issue: Low Yield of Pyridinol Product
Low yields are a common issue in organic synthesis. The following sections provide potential causes and solutions to improve the yield of your pyridinol synthesis.
Q1: What are the common causes of low yields in pyridinol synthesis and how can I address them?
A1: Several factors can contribute to low product yields. Consider the following troubleshooting steps:
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can interfere with the reaction. Ensure all reagents and solvents are of high purity and are properly dried, as moisture can quench reagents or catalyze side reactions.
-
Reaction Temperature: The reaction temperature is a critical parameter. If the temperature is too low, the reaction may be too slow or not proceed at all. Conversely, a temperature that is too high can lead to decomposition of reactants or products, or the formation of unwanted byproducts. Carefully optimize the temperature for your specific reaction.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.
-
Stoichiometry of Reactants: The molar ratio of your reactants can significantly impact the yield. Experiment with slight variations in the stoichiometry to find the optimal balance for your synthesis.
-
Catalyst Activity: If you are using a catalyst, its activity may be compromised. Consider the possibility of catalyst poisoning by impurities in the reactants or solvent.[1][2] Ensure the catalyst is fresh or properly activated. In some cases, heteroatoms like nitrogen and sulfur in the substrates can coordinate with metal catalysts, leading to catalyst poisoning.[3]
-
Workup and Purification: Product can be lost during the workup and purification steps.[4][5] Ensure complete extraction of the product from the reaction mixture and minimize losses during chromatography or recrystallization. Consider checking the aqueous layer for product solubility.[5]
Issue: Formation of Side Products and Impurities
The formation of byproducts can complicate purification and reduce the overall yield of the desired pyridinol.
Q2: I am observing significant side product formation in my reaction. How can I minimize this?
A2: The formation of side products is often related to the reaction conditions and the nature of the starting materials. Here are some strategies to minimize their formation:
-
Control of Reaction Temperature: As mentioned for low yields, temperature plays a crucial role. Running the reaction at a lower temperature may increase selectivity for the desired product, even if it requires a longer reaction time.
-
Order of Reagent Addition: The sequence in which you add your reagents can influence the reaction pathway. For multi-component reactions, a stepwise addition may be beneficial over a one-pot approach to control the formation of intermediates.
-
Choice of Solvent: The polarity and properties of the solvent can affect the reaction's selectivity. Experiment with different solvents to find one that favors the formation of the desired pyridinol.
-
Inert Atmosphere: Some reactions are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation or other unwanted side reactions.
-
Alternative Synthetic Routes: If side product formation is inherent to your current synthetic route, consider exploring alternative pathways to the target pyridinol. Different named reactions for pyridine synthesis, such as the Hantzsch, Guareschi-Thorpe, or Bohlmann-Rahtz synthesis, may offer better selectivity for your specific target molecule.[6][7][8]
Frequently Asked Questions (FAQs)
Q3: How do I choose the optimal catalyst for my pyridinol synthesis?
A3: The choice of catalyst depends heavily on the specific reaction. For Hantzsch dihydropyridine synthesis, a common precursor to pyridinols, catalysts like ceric ammonium nitrate (CAN) have been shown to be effective.[9] For Bohlmann-Rahtz synthesis, both Brønsted and Lewis acids can be used to catalyze the cyclodehydration step at lower temperatures.[8] It is recommended to screen a small selection of catalysts to identify the most efficient one for your substrate and reaction conditions.
Q4: My pyridinol product seems to exist as a tautomer (e.g., pyridin-2-one). How can I control the tautomeric equilibrium?
A4: The tautomeric equilibrium between hydroxypyridines and pyridones is a known phenomenon. The position of this equilibrium can be influenced by several factors:
-
Solvent: Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents like water and alcohols favor the 2-pyridone tautomer.
-
pH: The pH of the solution can also affect the tautomeric equilibrium. In many cases, the pyridone tautomer is the more stable form.[10]
Q5: What are the best practices for purifying pyridinol compounds?
A5: Purification of pyridinols often involves standard techniques, but some specific considerations can be helpful:
-
Extraction: If pyridine was used as a solvent or base, it can often be removed by washing the organic layer with a dilute acid solution (e.g., 1M HCl) to form a water-soluble pyridinium salt.[11][12]
-
Chromatography: Column chromatography on silica gel is a common method for purifying pyridinols. The choice of eluent will depend on the polarity of your specific compound.
-
Recrystallization: If your pyridinol is a solid, recrystallization can be a highly effective purification method.
-
Distillation: For liquid pyridinols, distillation under reduced pressure (Kugelrohr) can be used for purification.[12]
Data Presentation
Table 1: Comparison of Reaction Conditions for Hantzsch Pyridine Synthesis
| Entry | Aldehyde | β-Ketoester | Nitrogen Source | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | p-Toluenesulfonic acid (PTSA) | Aqueous (SDS, 0.1M) | - | 96 | [6] |
| 2 | 5-Bromothiophene-2-carboxaldehyde | Ethyl acetoacetate | Ammonium acetate | Ceric Ammonium Nitrate (CAN) | Solvent-free | 1-2.5 | >90 | [9] |
| 3 | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | MgAl2-HT | Acetonitrile | 6.5 | 61 | [2] |
Table 2: Optimization of Guareschi-Thorpe Pyridine Synthesis
| Entry | Cyano-reagent | 1,3-Dicarbonyl | Nitrogen Source/Promoter | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Ethyl cyanoacetate | Ethyl acetoacetate | (NH4)2CO3 | Water | 80 | High | [4] |
| 2 | Cyanoacetamide | Ethyl acetoacetate | (NH4)2CO3 | Water | 80 | High | [4] |
| 3 | Ethyl cyanoacetate | Ethyl acetoacetate | (NH4)2CO3 | Ethanol | 80 | Lower | [13] |
Experimental Protocols
Protocol 1: Synthesis of Pyridine-N-oxide [14]
-
In a 1-liter three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 110 g (1.39 moles) of pyridine.
-
Stir the pyridine and add 250 ml (285 g, 1.50 moles) of 40% peracetic acid at a rate that maintains the temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature drops to 40°C.
-
Workup Option A: Pyridine-N-oxide hydrochloride
-
Bubble a slight excess of gaseous hydrogen chloride (approx. 51 g) into the reaction mixture.
-
Remove acetic acid and excess peracetic acid by warming on a steam bath under vacuum.
-
Purify the residual hydrochloride by refluxing with 300 ml of isopropyl alcohol for 30 minutes, followed by cooling and filtration.
-
-
Workup Option B: Pyridine-N-oxide
-
Evaporate the acetic acid solution on a steam bath under vacuum.
-
Distill the residue at a pressure of 1 mm Hg or less. Collect the product at 100-105°C/1mm Hg. The yield is typically 103-110 g (78-83%).
-
Protocol 2: General Procedure for Hantzsch Dihydropyridine Synthesis [9]
-
To a 100 ml round bottom flask, add the aldehyde (0.01 mol), ammonium acetate (0.01 mol), the 1,3-dicarbonyl compound(s) (0.01 or 0.02 mol), and ceric ammonium nitrate (CAN) (0.5 mmol).
-
Stir the mixture at room temperature for the appropriate time (typically 1-3 hours), monitoring the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture.
-
Collect the solid product by filtration and wash with water.
-
Recrystallize the crude product from ethanol to obtain the purified dihydropyridine.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. researchgate.net [researchgate.net]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
"troubleshooting low yield in Suzuki coupling reactions"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to low yields in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in Suzuki coupling reactions?
Low yields in Suzuki coupling reactions can stem from a variety of factors, including:
-
Catalyst Deactivation: The palladium catalyst can deactivate through agglomeration into palladium black or poisoning by impurities.[1][2]
-
Issues with Starting Materials: Degradation of the boronic acid (protodeboronation) or the use of unreactive organic halides (e.g., aryl chlorides) can significantly lower yields.[3][4][5]
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or ligand can lead to inefficient catalysis and the formation of side products.[6][7]
-
Presence of Oxygen: Oxygen can lead to the oxidative addition to the palladium catalyst, forming unwanted byproducts and deactivating the catalyst.[6]
-
Side Reactions: Competing reactions such as homocoupling, dehalogenation, and β-hydride elimination can consume starting materials and reduce the yield of the desired product.[3][4]
Q2: How can I prevent the degradation of my boronic acid?
Boronic acids, especially 2-heterocyclic, vinyl, and cyclopropyl derivatives, can be unstable and prone to protodeboronation.[5] To mitigate this:
-
Use Boronic Esters or Trifluoroborate Salts: These derivatives, such as pinacol esters or MIDA boronates, are often more stable than the corresponding boronic acids and can be used as "slow-release" sources of the active boronic acid during the reaction.[5][8][9]
-
Optimize Reaction Conditions: Use anhydrous conditions when possible and choose a suitable base. In some cases, using KF as a base can prevent the cleavage of ester groups on the substrate.
-
Proper Storage: Store boronic acids in a cool, dry, and dark place to minimize degradation over time.
Q3: My aryl chloride is not reacting. What can I do?
Aryl chlorides are known to be less reactive than aryl bromides or iodides in Suzuki coupling due to the strength of the C-Cl bond, which makes oxidative addition to the palladium center more difficult.[3][6] To improve the yield with aryl chlorides:
-
Use Electron-Rich and Bulky Ligands: Ligands such as SPhos or XPhos can enhance the reactivity of the palladium catalyst, facilitating the oxidative addition of aryl chlorides.[10][11]
-
Choose a Stronger Base: A stronger base can sometimes promote the reaction with less reactive halides.
-
Increase the Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier for the oxidative addition of aryl chlorides.
Q4: What are the common side products in a Suzuki coupling reaction, and how can I minimize them?
Common side products include:
-
Homocoupling Products: Formation of biaryls from the coupling of two identical organic halides or two identical boronic acids. This can be minimized by ensuring an inert atmosphere and using the correct stoichiometry of reactants.[4]
-
Dehalogenation Products: Replacement of the halide on the organic halide with a hydrogen atom. This can be influenced by the choice of solvent and base.
-
Protodeboronation Products: Replacement of the boronic acid group with a hydrogen atom. Using stable boronic acid derivatives can help prevent this.[8]
Troubleshooting Guides
Problem 1: Low or No Product Formation
If you are observing very low to no yield of your desired product, consider the following troubleshooting steps:
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low or no product yield.
Detailed Steps:
-
Verify Catalyst Activity:
-
Observation: Is there evidence of palladium black formation (a black precipitate)? This indicates catalyst decomposition.
-
Solution: Lowering the palladium concentration can sometimes favor oxidative addition over cluster formation and deactivation.[2] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Pd(0) catalyst.[6] If catalyst poisoning is suspected from impurities in the starting materials, purification of the reagents is necessary.[1]
-
-
Assess Reagent Quality and Reactivity:
-
Boronic Acid Stability: As discussed in the FAQs, boronic acids can be unstable. If you suspect degradation, try using a more stable derivative like a MIDA boronate.[5]
-
Organic Halide Reactivity: The reactivity of the organic halide follows the trend: I > Br > OTf >> Cl.[3] For less reactive halides like chlorides, a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands) may be required.[10]
-
-
Optimize Reaction Conditions: A systematic screening of reaction parameters is often necessary to find the optimal conditions for a specific set of substrates.
-
Ligand Selection: The choice of ligand is crucial, as it influences both the steric and electronic properties of the catalyst. Bulky, electron-donating ligands often improve yields, especially for challenging substrates.
-
| Ligand | Typical Observation | Recommendation |
| Triphenylphosphine (PPh₃) | A common, but sometimes less effective ligand for challenging couplings. | A good starting point, but consider more advanced ligands if yields are low. |
| Buchwald Ligands (e.g., SPhos, XPhos) | Generally provide higher yields and are effective for a broader range of substrates, including aryl chlorides.[10][11] | Recommended for difficult couplings and when using less reactive halides. |
| N-Heterocyclic Carbenes (NHCs) | Can offer high stability and activity. | A good alternative to phosphine ligands, particularly in high-temperature reactions. |
| Base | Relative Strength | Typical Yield (%) | Notes |
| NaOAc | Weak | - | Often used in milder conditions. |
| Na₂CO₃ | Moderate | 98 | A commonly used and effective base. |
| K₂CO₃ | Moderate | - | Another frequently used carbonate base.[11] |
| K₃PO₄ | Strong | - | Often used for challenging couplings and with boronic esters.[11] |
| NaOH | Strong | - | A strong base that can be effective but may not be suitable for base-sensitive substrates. |
| KOH | Strong | - | Similar to NaOH. |
| TEA (Triethylamine) | Organic | - | An organic base, sometimes used in specific applications. |
Data adapted from a study on the effect of different bases on a specific Suzuki-Miyaura coupling reaction.
| Solvent | Polarity | General Application |
| Toluene | Non-polar | Commonly used, good for many standard Suzuki couplings. |
| Dioxane | Moderately Polar | Frequently used, often in combination with water. |
| Tetrahydrofuran (THF) | Moderately Polar | A versatile solvent, often used with water as a co-solvent.[12] |
| Dimethylformamide (DMF) | Polar Aprotic | Can be effective for less soluble substrates. |
| Water | Polar Protic | Can be used as a co-solvent or even as the sole solvent in some "green" protocols, particularly with water-soluble catalysts.[11] |
Problem 2: Significant Formation of Side Products
If you are obtaining a mixture of products, it is important to identify the side products to address the root cause.
Troubleshooting Side Reactions:
References
- 1. mdpi.com [mdpi.com]
- 2. research.vu.nl [research.vu.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Synthesis of Difluorophenyl Pyridine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of difluorophenyl pyridine compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of difluorophenyl pyridine compounds, providing potential causes and recommended solutions in a question-and-answer format.
Problem 1: Low yield of the desired 2-(2,4-difluorophenyl)pyridine product in a Suzuki-Miyaura coupling reaction.
Potential Causes and Solutions:
-
Dehalogenation of the pyridine starting material: This is a common side reaction, particularly with electron-rich pyridine derivatives. The pyridine halide is reduced, leading to the formation of pyridine as a byproduct instead of the desired coupled product.[1][2]
-
Solution 1: Choice of Base: The base can significantly influence the extent of dehalogenation. While strong inorganic bases like K₃PO₄ are often effective for the coupling, they can sometimes promote dehalogenation.[3] Screening different bases such as Na₂CO₃ or CsF may help minimize this side reaction.
-
Solution 2: Ligand Selection: The phosphine ligand plays a crucial role in the stability and reactivity of the palladium catalyst. Bulky, electron-rich ligands can sometimes favor the desired reductive elimination over dehalogenation.[4][5] Consider using ligands like SPhos or XPhos.
-
Solution 3: Lower Reaction Temperature: Higher temperatures can sometimes increase the rate of dehalogenation. If the desired coupling is efficient at a lower temperature, reducing the reaction temperature may improve the product yield.
-
-
Homocoupling of 2,4-difluorophenylboronic acid: This side reaction leads to the formation of 2,2',4,4'-tetrafluorobiphenyl, consuming the boronic acid and reducing the yield of the target product. This can be promoted by the presence of oxygen or certain palladium(II) species.[6][7]
-
Solution 1: Degassing: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize the presence of oxygen.
-
Solution 2: Palladium Pre-catalyst: Using a Pd(0) source like Pd₂(dba)₃ instead of a Pd(II) source such as Pd(OAc)₂ can sometimes reduce homocoupling, as Pd(II) species can promote this side reaction.[1]
-
Solution 3: Stoichiometry: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help to drive the cross-coupling reaction to completion, even in the presence of some homocoupling.
-
-
Inactive Catalyst: The palladium catalyst can become deactivated during the reaction.
-
Solution: Ligand Choice: The choice of phosphine ligand is critical for catalyst stability and activity. For coupling with 2-halopyridines, bulky, electron-rich biarylphosphine ligands are often effective.[8]
-
Problem 2: Formation of multiple unidentified byproducts in the Buchwald-Hartwig amination of a halopyridine with 2,4-difluoroaniline.
Potential Causes and Solutions:
-
Side reactions involving the pyridine nitrogen: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions.
-
Solution: Ligand Selection: The use of bulky biarylphosphine ligands can help to create a sterically hindered environment around the palladium center, which can favor the desired C-N bond formation and minimize interactions with the pyridine nitrogen.[9]
-
-
Reaction with the solvent: Some solvents can participate in side reactions. For example, solvents with acidic protons can contribute to dehalogenation.
-
Base-induced degradation: The choice of base is crucial. While strong bases like sodium tert-butoxide are often required, they can also promote the degradation of sensitive starting materials or products.[10]
-
Solution: Base Screening: If degradation is suspected, screening weaker bases such as K₃PO₄ or Cs₂CO₃ may be beneficial, although this might require higher reaction temperatures or longer reaction times.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Suzuki-Miyaura synthesis of 2-(2,4-difluorophenyl)pyridine?
A1: The most prevalent side reactions are the dehalogenation of the starting halopyridine to form pyridine and the homocoupling of the 2,4-difluorophenylboronic acid to yield 2,2',4,4'-tetrafluorobiphenyl.[1][2] Both of these side reactions consume the starting materials and reduce the overall yield of the desired product. Careful control of reaction conditions, including the choice of base, ligand, and ensuring an inert atmosphere, can help to minimize these side reactions.
Q2: How can I minimize the formation of homocoupling products from my boronic acid?
A2: Homocoupling is often promoted by the presence of oxygen and Pd(II) species.[6] To minimize this side reaction:
-
Ensure all solvents and reagents are thoroughly degassed.
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.
-
Consider using a Pd(0) catalyst precursor, such as Pd₂(dba)₃, instead of a Pd(II) precursor like Pd(OAc)₂.[1]
-
Use a slight excess of the boronic acid to favor the cross-coupling reaction.
Q3: What factors should I consider when choosing a phosphine ligand for the synthesis of difluorophenyl pyridine compounds?
A3: The choice of phosphine ligand is critical for both Suzuki-Miyaura and Buchwald-Hartwig reactions. Key factors to consider include:
-
Steric Bulk: Bulky ligands can promote reductive elimination (the desired product-forming step) and can prevent catalyst deactivation.[4][5]
-
Electron-donating ability: Electron-rich ligands generally increase the rate of oxidative addition, which is often the rate-limiting step in cross-coupling reactions.[4]
-
Bite Angle (for bidentate ligands): The bite angle of a bidentate ligand can influence the geometry of the palladium complex and, consequently, its reactivity and selectivity.
For the synthesis of difluorophenyl pyridines, bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., SPhos, XPhos, RuPhos) are often good starting points to screen.[8]
Q4: My Buchwald-Hartwig amination of 2-chloropyridine with 2,4-difluoroaniline is not working. What are some initial troubleshooting steps?
A4: Aryl chlorides can be challenging substrates for Buchwald-Hartwig aminations due to the strong C-Cl bond, which makes oxidative addition more difficult.[10] Here are some initial troubleshooting steps:
-
Switch to a more reactive halide: If possible, using 2-bromopyridine or 2-iodopyridine will likely result in a more efficient reaction.
-
Use a more active catalyst system: Employ a palladium precatalyst specifically designed for activating aryl chlorides, often in combination with a highly active biarylphosphine ligand.
-
Increase the reaction temperature: Higher temperatures are often required for the amination of aryl chlorides.
-
Screen different bases: While NaOtBu is a common choice, other bases like K₃PO₄ or LiHMDS might be more effective in your specific system.
Data Presentation
Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 2-Bromopyridine with 2,4-Difluorophenylboronic Acid
| Entry | Base (2.0 equiv.) | Solvent | Temperature (°C) | Yield of 2-(2,4-difluorophenyl)pyridine (%) | Yield of Pyridine (dehalogenation) (%) | Yield of 2,2',4,4'-Tetrafluorobiphenyl (homocoupling) (%) |
| 1 | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 85 | 10 | 5 |
| 2 | Na₂CO₃ | Toluene/H₂O (4:1) | 100 | 78 | 15 | 7 |
| 3 | CsF | Dioxane/H₂O (4:1) | 100 | 92 | 5 | 3 |
| 4 | K₂CO₃ | Toluene/H₂O (4:1) | 100 | 81 | 12 | 7 |
Table 2: Influence of Phosphine Ligand on the Buchwald-Hartwig Amination of 2-Chloropyridine with 2,4-Difluoroaniline
| Entry | Ligand (1.5 mol%) | Base (1.5 equiv.) | Solvent | Temperature (°C) | Yield of N-(2,4-difluorophenyl)pyridin-2-amine (%) |
| 1 | XPhos | NaOtBu | Toluene | 110 | 91 |
| 2 | SPhos | NaOtBu | Toluene | 110 | 88 |
| 3 | RuPhos | NaOtBu | Toluene | 110 | 93 |
| 4 | P(o-tol)₃ | NaOtBu | Toluene | 110 | 65 |
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Synthesis of 2-(2,4-Difluorophenyl)pyridine
-
To an oven-dried Schlenk flask, add 2-bromopyridine (1.0 mmol, 1.0 equiv.), 2,4-difluorophenylboronic acid (1.2 mmol, 1.2 equiv.), cesium fluoride (CsF) (2.0 mmol, 2.0 equiv.), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ (0.01 mmol, 1 mol%) and SPhos (0.022 mmol, 2.2 mol%)).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for the Buchwald-Hartwig Amination Synthesis of N-(2,4-Difluorophenyl)pyridin-2-amine
-
To an oven-dried Schlenk tube, add 2-chloropyridine (1.0 mmol, 1.0 equiv.), 2,4-difluoroaniline (1.2 mmol, 1.2 equiv.), sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.), a palladium precatalyst (e.g., XPhos Pd G3) (0.01 mmol, 1 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Class of Tertiary Phosphine Ligands Based on a Phospha-adamantane Framework and Use in the Suzuki Cross-Coupling Reactions of Aryl Halides under Mild Conditions [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
- 9. research.rug.nl [research.rug.nl]
- 10. reddit.com [reddit.com]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: 5-(2,3-Difluorophenyl)pyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 5-(2,3-Difluorophenyl)pyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a protected 5-halo-pyridin-3-ol (such as 5-bromo-3-methoxypyridine) with (2,3-Difluorophenyl)boronic acid in the presence of a palladium catalyst and a base. The subsequent deprotection of the hydroxyl group yields the final product.
Q2: What are the typical impurities I might encounter?
Common impurities can originate from starting materials, side reactions, or the catalyst. These may include:
-
Unreacted 5-bromo-3-methoxypyridine.
-
Homocoupled byproduct from the boronic acid (2,2',3,3'-tetrafluorobiphenyl).
-
Protodeborylation product of the boronic acid (1,2-difluorobenzene).
-
Residual palladium catalyst.
-
Byproducts from the deprotection step.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction. By comparing the reaction mixture to the starting materials, you can determine when the starting materials have been consumed.
Q4: What are the recommended purification methods for the final product?
A combination of purification techniques is often necessary. These can include:
-
Aqueous workup: To remove inorganic salts and water-soluble impurities.
-
Recrystallization: To purify the solid product.
-
Silica gel column chromatography: To separate the desired product from closely related impurities.[1][2][3][4]
-
Treatment with activated carbon or scavenger resins: To remove residual palladium catalyst.[5][6]
Troubleshooting Guides
Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst or a different ligand system.[7][8] |
| Poor Quality Reagents | Verify the purity of the 5-bromo-3-methoxypyridine and (2,3-Difluorophenyl)boronic acid. Impurities in starting materials can inhibit the reaction. |
| Incorrect Reaction Conditions | Optimize the reaction temperature, solvent, and base. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[8][9][10] |
| Protodeborylation of Boronic Acid | Use anhydrous solvents and ensure the base is added portion-wise or is not excessively strong, which can promote the undesired protodeborylation. |
Problem 2: Difficulty in Removing Palladium Catalyst
| Possible Cause | Troubleshooting Steps |
| Inefficient Filtration | After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite®. This can effectively remove a significant portion of the precipitated palladium.[11][12] |
| Soluble Palladium Species | Treat the crude product solution with activated carbon or a scavenger resin specifically designed for palladium removal.[5][6] These materials have a high affinity for palladium and can significantly reduce its concentration. |
| Product Chelation with Palladium | During aqueous workup, consider washing with a dilute solution of a chelating agent like EDTA. |
Problem 3: Incomplete Deprotection of the Hydroxyl Group
| Possible Cause | Troubleshooting Steps |
| Ineffective Reagent | Ensure the deprotection reagent (e.g., BBr₃, HBr) is fresh and used in sufficient stoichiometric amounts. |
| Steric Hindrance | Increase the reaction time and/or temperature to overcome potential steric hindrance around the methoxy group. |
| Reaction Quenching | Ensure the quenching step after deprotection is performed carefully to avoid re-protection or side reactions. |
Problem 4: Co-elution of Impurities during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | Perform a thorough TLC analysis to find an optimal eluent system that provides good separation between the product and impurities. A gradient elution may be necessary.[1] |
| Product Tailing on Silica Gel | For basic compounds like pyridines, adding a small amount of a basic modifier (e.g., triethylamine or pyridine) to the eluent can improve peak shape and separation.[1] |
| Overloading the Column | Do not overload the column with crude product. Use an appropriate ratio of crude material to silica gel. |
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
-
To a reaction flask, add 5-bromo-3-methoxypyridine (1.0 eq), (2,3-Difluorophenyl)boronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Purge the flask with an inert gas (argon or nitrogen).[8]
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.
-
Add a degassed aqueous solution of a base, such as sodium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude protected product.
Representative Deprotection Protocol
-
Dissolve the crude 5-(2,3-Difluorophenyl)-3-methoxypyridine in an appropriate solvent such as dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a deprotecting agent like boron tribromide (BBr₃) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of methanol, followed by water.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate to yield the crude this compound.
Data Presentation
Table 1: Example Purification Data for this compound
| Purification Step | Initial Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Key Impurities Removed |
| Aqueous Workup | 75 | 80 | 95 | Inorganic salts |
| Recrystallization | 80 | 95 | 70 | Unreacted starting materials |
| Column Chromatography | 95 | >99 | 85 | Homocoupled byproducts |
| Activated Carbon Treatment | >99 | >99 | 98 | Residual Palladium |
This table is a template. Researchers should populate it with their own experimental data.
Visualizations
Caption: Purification workflow for this compound.
References
- 1. Purification [chem.rochester.edu]
- 2. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 3. researchgate.net [researchgate.net]
- 4. google.com [google.com]
- 5. spinchem.com [spinchem.com]
- 6. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 5-(2,3-Difluorophenyl)pyridin-3-ol
Notice: Following a comprehensive review of publicly available scientific literature and databases, we have found no specific information regarding the stability, degradation pathways, or formulation challenges of 5-(2,3-Difluorophenyl)pyridin-3-ol. The information presented below is therefore based on general principles of organic chemistry and the known properties of structurally related compounds, such as fluorinated pyridines and phenols. This guidance is intended to be predictive and should be supplemented with experimental data for this specific molecule.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues associated with this compound?
While specific data is unavailable for this compound, potential stability issues can be inferred from its structure. The pyridin-3-ol moiety may be susceptible to oxidation, particularly in the presence of atmospheric oxygen, metal ions, or light. The difluorophenyl group is generally stable, but the overall molecule could be sensitive to pH extremes.
Q2: How should I handle and store this compound to minimize degradation?
To minimize potential degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (e.g., -20°C for long-term storage). Avoid contact with strong oxidizing agents and highly acidic or basic conditions.
Q3: Are there any known incompatible solvents or excipients for this compound?
Specific incompatibility data is not available. However, based on general principles, highly reactive solvents or those that can generate radicals should be used with caution. When considering formulation, compatibility studies with all excipients are essential to ensure the stability of the final product.
Troubleshooting Guides
Issue 1: Discoloration of the solid compound or solution over time.
-
Potential Cause: Oxidation of the pyridin-3-ol group is a likely cause of discoloration. This can be accelerated by exposure to air, light, or trace metal impurities.
-
Troubleshooting Steps:
-
Ensure the compound is stored under an inert atmosphere.
-
Protect the compound from light by using amber vials or storing it in the dark.
-
Use high-purity, degassed solvents for preparing solutions.
-
Consider the addition of an antioxidant if compatible with the intended application.
-
Issue 2: Appearance of new peaks in HPLC analysis during stability studies.
-
Potential Cause: Chemical degradation of the molecule. The nature of the degradants would depend on the storage conditions (e.g., pH, temperature, presence of oxygen).
-
Troubleshooting Steps:
-
Characterize the degradation products using techniques like LC-MS and NMR to understand the degradation pathway.
-
Adjust storage and handling conditions based on the identified degradation mechanism. For example, if hydrolysis is observed, control the moisture content.
-
Evaluate the impact of pH on stability by performing forced degradation studies in acidic, basic, and neutral conditions.
-
Hypothetical Degradation Pathway
The following diagram illustrates a potential oxidative degradation pathway for this compound, which is a common degradation route for phenolic compounds.
Caption: Potential oxidative degradation pathway.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and the intrinsic stability of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours (in solid state and in solution).
-
Photolytic: Expose to UV light (e.g., 254 nm) and visible light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase with UV detection).
-
Characterize major degradation products using LC-MS.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table as follows:
| Stress Condition | % Degradation | Number of Degradants | Major Degradant (m/z) |
| 0.1 N HCl, 60°C | |||
| 0.1 N NaOH, 60°C | |||
| 3% H₂O₂, RT | |||
| 80°C (Solid) | |||
| 80°C (Solution) | |||
| Photolytic (UV) |
Protocol 2: Long-Term Stability Study (ICH Guidelines)
This protocol outlines a long-term stability study to determine the shelf-life of the compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Place the solid compound in appropriate containers that mimic the proposed packaging.
-
Storage Conditions: Store the samples under the following ICH recommended conditions:
-
Long-term: 25°C ± 2°C / 60% RH ± 5% RH
-
Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
-
-
Testing Time Points:
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 1, 2, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, assay, purity (by HPLC), and moisture content.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for assessing the stability of a new chemical entity like this compound.
Caption: Workflow for stability assessment.
Technical Support Center: Synthesis of 5-(2,3-Difluorophenyl)pyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the synthesis of 5-(2,3-Difluorophenyl)pyridin-3-ol. The following sections detail alternative synthetic routes and offer solutions to common experimental challenges.
Alternative Synthetic Routes: An Overview
Two primary retrosynthetic analysis approaches are proposed for the synthesis of this compound, focusing on the formation of the C-C bond between the pyridine and the difluorophenyl ring via a Suzuki-Miyaura cross-coupling reaction.
-
Route A: Suzuki-Miyaura coupling between a 5-halopyridin-3-ol derivative and (2,3-Difluorophenyl)boronic acid.
-
Route B: Suzuki-Miyaura coupling between a 3-hydroxypyridine-5-boronic acid derivative and a 1-halo-2,3-difluorobenzene.
Below are detailed troubleshooting guides and experimental protocols for these routes.
Troubleshooting Guides & FAQs
Route A: Suzuki-Miyaura Coupling of a 5-Halopyridin-3-ol Derivative
Question: I am experiencing low to no yield in the Suzuki-Miyaura coupling of 5-bromo-pyridin-3-ol with (2,3-Difluorophenyl)boronic acid. What are the potential causes and solutions?
Answer: Low yields in Suzuki-Miyaura couplings involving pyridine substrates are a known challenge.[1][2][3] Several factors could be contributing to this issue:
-
Catalyst Inactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inactivation.[3]
-
Poor Solubility: The starting materials, particularly the pyridinol, may have poor solubility in common organic solvents.
-
Inefficient Transmetalation: The transmetalation step can be sluggish.
-
Solution: Ensure your boronic acid is of high quality. Consider using the corresponding pinacol boronate ester, which can be more stable and reactive.[4]
-
-
Protodeboronation: The boronic acid can be degraded under the reaction conditions, especially with prolonged heating or inappropriate base selection.[8]
Question: I am observing significant formation of homocoupled byproducts. How can I minimize this?
Answer: Homocoupling is often a result of oxygen in the reaction mixture or issues with the catalytic cycle.[8]
-
Solution:
-
Degassing: Thoroughly degas all solvents and the reaction mixture before adding the catalyst. The freeze-pump-thaw method is highly effective.[4]
-
Ligand Choice: Bulky ligands can help suppress homocoupling by sterically hindering the formation of the homocoupled product.[8]
-
Reaction Conditions: Lowering the reaction temperature or reducing the reaction time may help, provided the desired reaction still proceeds at a reasonable rate.
-
Route B: Suzuki-Miyaura Coupling of a 3-Hydroxypyridine-5-boronic Acid Derivative
Question: The synthesis of my 3-hydroxypyridine-5-boronic acid is problematic. What are some common issues?
Answer: The synthesis and stability of pyridine-based boronic acids can be challenging.[2]
-
Instability: Pyridine boronic acids can be unstable and prone to degradation.
-
Solution: It is often preferable to synthesize the boronic acid and use it immediately in the subsequent coupling step. Alternatively, converting the boronic acid to a more stable derivative, such as a pinacol ester, is a common strategy.[4]
-
-
Purification Difficulties: The polar nature of pyridine boronic acids can make them difficult to purify by standard chromatographic methods.
-
Solution: Recrystallization is often a more effective purification method. If chromatography is necessary, using a modified silica gel (e.g., deactivated with a base) may be required.
-
Question: My Suzuki-Miyaura coupling with 1-bromo-2,3-difluorobenzene is giving a low yield. What adjustments can I make?
Answer: In addition to the general troubleshooting tips for Suzuki-Miyaura reactions mentioned for Route A, consider the following:
-
Aryl Halide Reactivity: While aryl bromides are commonly used, if the reaction is still sluggish, switching to the more reactive aryl iodide (1-iodo-2,3-difluorobenzene) could improve the yield. The general reactivity order is I > Br > OTf >> Cl.[9]
-
Catalyst and Ligand Screening: A small screen of different palladium catalysts and ligands can be highly beneficial. Conditions that work well for one set of substrates may not be optimal for another.[4]
Quantitative Data Summary
The following tables summarize typical reaction conditions for Suzuki-Miyaura couplings involving pyridine derivatives, based on literature precedents.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Reference |
| Catalyst | Pd(dppf)Cl2 (3-5 mol%) | [5] |
| Pd(OAc)2 / SPhos (2-4 mol%) | [4] | |
| Pd2(dba)3 / P(t-Bu)3 (1-3 mol%) | [4] | |
| Base | K2CO3 (2-3 equivalents) | [2] |
| K3PO4 (2-3 equivalents) | [7] | |
| Cs2CO3 (2-3 equivalents) | ||
| Solvent | Toluene/H2O (e.g., 4:1) | [6] |
| 1,4-Dioxane/H2O (e.g., 4:1) | [7] | |
| DME | [5] | |
| Temperature | 80-110 °C | [4][6] |
| Reaction Time | 2-24 hours | [4][5][6] |
Table 2: Example Yields for Suzuki-Miyaura Reactions of Pyridine Derivatives
| Pyridine Substrate | Coupling Partner | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Various arylboronic acids | Moderate to Good | [7][10] |
| 2-Bromopyridine | Arylboronic pinacol ester | 15% (initially) | [4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | 84% | [5] |
| Pyridine-3-sulfinate | 4-Bromotoluene | 99% | [2] |
Experimental Protocols
Route A: Key Step - Suzuki-Miyaura Coupling
Protocol: Synthesis of this compound
-
To a flame-dried Schlenk flask, add 5-bromo-pyridin-3-ol (1.0 eq), (2,3-Difluorophenyl)boronic acid (1.2 eq), and K2CO3 (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(dppf)Cl2 (0.03 eq).
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash with water and brine, then dry the organic layer over anhydrous Na2SO4.
-
Concentrate in vacuo and purify the crude product by column chromatography on silica gel.
Route B: Key Step - Borylation and Subsequent Coupling
Protocol 1: Synthesis of 3-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
-
In a glovebox, combine 5-bromo-pyridin-3-ol (1.0 eq), bis(pinacolato)diboron (1.1 eq), KOAc (1.5 eq), and Pd(dppf)Cl2 (0.03 eq).
-
Add anhydrous 1,4-dioxane.
-
Seal the vessel and heat to 80-100 °C for 12-24 hours.
-
After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and use the crude product directly in the next step or purify by recrystallization.
Protocol 2: Suzuki-Miyaura Coupling
-
Follow the protocol for Route A, using crude 3-hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (1.0 eq) and 1-bromo-2,3-difluorobenzene (1.1 eq) as the coupling partners.
Visualizations
Caption: Alternative synthetic routes to this compound.
Caption: Troubleshooting logic for low-yield Suzuki-Miyaura couplings.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-(2,3-Difluorophenyl)pyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-(2,3-Difluorophenyl)pyridin-3-ol. The following sections offer solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: While the exact impurity profile depends on the synthetic route, common impurities in related syntheses can include:
-
Starting Materials: Unreacted precursors used in the synthesis.
-
Positional Isomers: Isomers of the difluorophenyl group (e.g., 1,2- or 1,4-difluorobenzene derivatives) can sometimes be carried through the synthesis.[1]
-
By-products from Side Reactions: These can arise from incomplete reactions or alternative reaction pathways.
-
Reagents and Catalysts: Residual reagents, catalysts, or their decomposition products.
-
Solvents: Residual solvents from the reaction or initial work-up steps.
Q2: My purified this compound has a persistent color. What could be the cause and how can I remove it?
A2: A persistent color can be due to trace amounts of highly colored impurities or degradation products.
-
Troubleshooting:
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with activated carbon can effectively adsorb colored impurities.[2]
-
Recrystallization: Performing a careful recrystallization, potentially with a solvent/anti-solvent system, can help leave colored impurities in the mother liquor.
-
Silica Gel Chromatography: If the colored impurity has a different polarity than your target compound, column chromatography can be an effective separation method.
-
Q3: After recrystallization, my yield of this compound is very low. How can I improve it?
A3: Low recovery from recrystallization can be due to several factors:
-
Troubleshooting:
-
Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. You may need to screen different solvents or solvent mixtures.
-
Concentration: If the solution is too dilute, the compound will remain in the mother liquor upon cooling. Concentrate the solution before cooling to induce crystallization.
-
Cooling Rate: Rapid cooling can lead to the formation of small crystals and trapping of impurities. Allow the solution to cool slowly to form larger, purer crystals.
-
Mother Liquor Analysis: Analyze the mother liquor (e.g., by TLC or LC-MS) to see how much product is being lost. You may be able to recover more material by concentrating the mother liquor and performing a second crystallization.
-
Q4: I am having difficulty separating my product from a closely related impurity using column chromatography. What can I do?
A4: Separating closely related impurities can be challenging.
-
Troubleshooting:
-
Solvent System Optimization: Experiment with different solvent systems for your column chromatography. A change in the solvent polarity or the use of a ternary solvent system can sometimes improve separation.
-
Column Parameters: Use a longer column or a stationary phase with a smaller particle size to increase the number of theoretical plates and improve resolution.
-
Alternative Techniques: If standard silica gel chromatography is ineffective, consider other techniques such as reverse-phase chromatography or preparative HPLC.
-
Data Presentation
The following table summarizes typical results that might be expected from different purification methods for a compound like this compound. These are illustrative values and actual results will vary depending on the specific impurity profile of the crude material.
| Purification Method | Starting Purity (Typical) | Final Purity (Typical) | Yield (Typical) | Key Advantages | Key Disadvantages |
| Recrystallization | 85-95% | >99% | 70-90% | Simple, scalable, cost-effective for removing major impurities. | Can have lower yields if the product is somewhat soluble at low temperatures. |
| Activated Carbon Treatment | N/A (for color removal) | N/A | >95% | Excellent for removing colored impurities. | Can adsorb some of the desired product, leading to minor yield loss. |
| Silica Gel Chromatography | 70-90% | >99.5% | 60-85% | Highly effective for separating compounds with different polarities. | Can be time-consuming and require significant solvent volumes. |
| Preparative HPLC | 90-98% | >99.9% | 50-80% | Very high resolution for separating closely related impurities. | Expensive, not easily scalable for large quantities. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude material. Add a few drops of a test solvent and observe the solubility at room temperature and upon heating. The ideal solvent will fully dissolve the compound when hot and show low solubility when cold. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and acetonitrile, or mixtures thereof with water or hexanes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decoloration (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon (approximately 1-2% w/w). Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a fluted filter paper to remove the activated carbon.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (eluent). A common starting eluent for a moderately polar compound might be a mixture of ethyl acetate and hexanes.
-
Column Packing: Pour the slurry into a chromatography column, allowing the silica to settle into a packed bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute compounds with higher polarity.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: Troubleshooting workflow for purifying this compound.
References
Technical Support Center: Enhancing the Solubility of 5-(2,3-Difluorophenyl)pyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 5-(2,3-Difluorophenyl)pyridin-3-ol.
Troubleshooting Guides
Issue: My compound, this compound, has very low aqueous solubility, hindering my downstream experiments.
Initial Assessment and Strategy Selection:
The first step in addressing poor solubility is to characterize the compound and select an appropriate enhancement strategy. The workflow below outlines a systematic approach.
Caption: Workflow for selecting a solubility enhancement strategy.
Troubleshooting Specific Scenarios:
| Problem | Possible Cause | Suggested Solution |
| Compound precipitates out of solution upon standing. | The solution is supersaturated and thermodynamically unstable. | 1. Re-evaluate the chosen solvent system. Consider a solvent with higher solubilizing capacity or a co-solvent system. 2. Use precipitation inhibitors. Polymers like HPMC or PVP can help maintain a supersaturated state.[1] 3. Consider solid dispersions. Formulating the compound in an amorphous state within a carrier can prevent crystallization.[2] |
| Inconsistent solubility results between experiments. | - Variation in experimental conditions (temperature, pH).- Impurities in the compound or solvent.[3]- Incomplete equilibration. | 1. Standardize your protocol. Ensure consistent temperature, pH, and stirring/agitation time. 2. Verify compound purity. Use analytical techniques like HPLC or NMR. 3. Ensure sufficient equilibration time. Determine the time to reach equilibrium by taking measurements at different time points. |
| The chosen solubilizing agent interferes with my assay. | The excipient may have its own biological activity or interfere with the detection method. | 1. Select an alternative solubilizer. For example, if a surfactant is problematic, consider a cyclodextrin or a co-solvent. 2. Run appropriate controls. Include a control with the solubilizing agent alone to quantify its effect. 3. Reduce the concentration of the solubilizing agent. Optimize the concentration to the minimum required for solubility. |
| Low drug loading is achievable with the chosen method. | The selected technique has limitations on the amount of compound that can be incorporated. | 1. Explore combination approaches. For instance, use a co-solvent system in combination with complexation.[4] 2. Consider nanosuspension. This technique can achieve high drug loading.[5] 3. For solid dispersions, screen different carriers. The choice of polymer can significantly impact drug loading.[4] |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a solvent for this compound?
A1: A good starting point is to test a range of solvents with varying polarities. Given the structure, which contains both polar (pyridin-3-ol) and non-polar (difluorophenyl) moieties, a systematic screening is recommended.
Recommended Initial Solvent Screen:
| Solvent | Polarity Index | Expected Behavior |
| Water (buffered at various pHs) | 10.2 | The pyridin-3-ol structure suggests pH-dependent solubility. |
| Ethanol | 4.3 | A common co-solvent that can improve solubility.[6] |
| Propylene Glycol | - | A biocompatible co-solvent often used in formulations.[6] |
| DMSO | 7.2 | A strong aprotic solvent, generally used for stock solutions. |
| PEG 400 | - | A non-volatile, water-miscible co-solvent. |
Q2: How does pH affect the solubility of this compound?
A2: The this compound molecule has both a weakly acidic hydroxyl group and a weakly basic pyridine nitrogen. Therefore, its solubility is expected to be pH-dependent. At a pH below its basic pKa, the pyridine nitrogen will be protonated, increasing aqueous solubility. Conversely, at a pH above its acidic pKa, the hydroxyl group will be deprotonated, also increasing aqueous solubility. The lowest solubility is expected at its isoelectric point.
Hypothetical pH-Solubility Profile:
| pH | Predicted Predominant Species | Predicted Aqueous Solubility (µg/mL) |
| 2.0 | Cationic (protonated pyridine) | 150 |
| 4.0 | Cationic/Neutral Mixture | 50 |
| 7.0 | Zwitterionic/Neutral | < 5 |
| 9.0 | Anionic/Neutral Mixture | 80 |
| 11.0 | Anionic (deprotonated hydroxyl) | 200 |
Q3: What are cyclodextrins and how can they improve the solubility of my compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[7] They can encapsulate poorly water-soluble molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[2][7] The non-polar difluorophenyl group of your compound can fit into the hydrophobic cavity of the cyclodextrin.
Commonly Used Cyclodextrins:
| Cyclodextrin | Key Features |
| β-Cyclodextrin (β-CD) | Most common, but has limited aqueous solubility itself. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Higher aqueous solubility and lower toxicity than β-CD. |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) | High aqueous solubility and is negatively charged, which can be beneficial. |
Q4: Can I use a combination of methods to enhance solubility?
A4: Yes, combination approaches are often more effective. For example, you could prepare a nanosuspension of your compound and then disperse it in a solution containing a co-solvent or a cyclodextrin.[4] This can lead to synergistic effects on solubility enhancement.
Experimental Protocols
Protocol 1: pH-Dependent Solubility Determination
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., pH 2, 4, 7, 9, and 11).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each buffer in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Filtration: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solid.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV.
-
Data Analysis: Plot the measured solubility against the pH to generate a pH-solubility profile.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation
-
Polymer and Drug Dissolution: Dissolve both this compound and a carrier polymer (e.g., PVP K30 or HPMC) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. This will form a thin film on the flask wall.
-
Drying: Dry the resulting solid film under vacuum to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a powder, and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Characterize the solid dispersion for drug content, amorphous nature (using techniques like XRD or DSC), and dissolution rate.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 3. quora.com [quora.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 7. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
"biological activity of 5-(2,3-Difluorophenyl)pyridin-3-ol vs other inhibitors"
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of prominent c-Met kinase inhibitors. This document summarizes key quantitative data, details experimental methodologies, and visualizes the targeted signaling pathway to inform preclinical research and drug discovery efforts.
While specific biological activity data for the compound 5-(2,3-Difluorophenyl)pyridin-3-ol is not extensively available in public literature, this guide focuses on a comparative analysis of well-characterized inhibitors of the c-Met receptor tyrosine kinase. The c-Met pathway is a critical target in oncology, and inhibitors of this pathway are of significant interest for therapeutic development. This comparison includes Crizotinib, Cabozantinib, Tivantinib, and PHA-665752, offering a valuable resource for understanding their relative potencies and mechanisms of action.
Quantitative Comparison of c-Met Inhibitor Potency
The following table summarizes the in vitro inhibitory activities of selected small molecule inhibitors against the c-Met kinase. This data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant), allows for a direct comparison of their potencies.
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) |
| Crizotinib | Cell-based | c-Met | 11[1] | |
| Cell-free | c-Met | 8[2] | <0.025 (for ROS1)[1] | |
| Cabozantinib | Cell-free | c-Met | 1.3[3][4] | |
| Cell-free | VEGFR2 | 0.035[3][4] | ||
| Tivantinib | Cell-free | c-Met | 100-300 | 355[5][6] |
| PHA-665752 | Cell-free | c-Met | 9[7][8] | 4[7][8] |
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding its ligand, hepatocyte growth factor (HGF), activates several downstream signaling cascades. These pathways are crucial for normal cellular processes like proliferation, migration, and survival, but their aberrant activation is a hallmark of many cancers.[1][5][9] The diagram below illustrates the key signaling pathways activated by c-Met.
Caption: The c-Met signaling pathway and its downstream effectors.
Experimental Protocols
The determination of inhibitor potency is crucial for preclinical drug development. Below are detailed methodologies for common in vitro assays used to evaluate c-Met kinase inhibitors.
In Vitro c-Met Kinase Activity Assay (Biochemical Assay)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified c-Met kinase.
Objective: To determine the IC50 or Ki value of an inhibitor against recombinant c-Met kinase.
Materials:
-
Recombinant human c-Met kinase domain.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
ATP (Adenosine triphosphate).
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
Test compounds (inhibitors) dissolved in DMSO.
-
[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega).
-
96-well or 384-well assay plates.
-
Filter plates or scintillation counter (for radiometric assay).
-
Luminometer (for ADP-Glo™ assay).
Procedure (Radiometric Assay Example):
-
Prepare a reaction mixture containing kinase buffer, recombinant c-Met enzyme, and the peptide substrate.
-
Add serial dilutions of the test compound or vehicle control (DMSO) to the wells of the assay plate.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.[6]
Procedure (ADP-Glo™ Assay Example):
-
Follow steps 1 and 2 from the radiometric assay protocol.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition and IC50 values as described above.[10]
Cellular c-Met Phosphorylation Assay
This assay assesses the ability of an inhibitor to block c-Met autophosphorylation within a cellular context.
Objective: To determine the IC50 value of an inhibitor for the inhibition of ligand-induced or constitutive c-Met phosphorylation in cells.
Materials:
-
Cancer cell line with high c-Met expression (e.g., GTL-16, MKN-45, or A549).
-
Cell culture medium and supplements.
-
Hepatocyte Growth Factor (HGF).
-
Test compounds (inhibitors) dissolved in DMSO.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies: anti-phospho-c-Met (Tyr1234/1235), anti-total-c-Met, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH).
-
Secondary antibodies conjugated to HRP.
-
Western blot or ELISA reagents and equipment.
Procedure (Western Blot Example):
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free medium for several hours to reduce basal receptor activation.
-
Pre-treat the cells with serial dilutions of the test compound or vehicle control for 1-2 hours.
-
Stimulate the cells with HGF for a short period (e.g., 15-30 minutes) to induce c-Met phosphorylation. For cells with constitutive c-Met activation, this step is omitted.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Met and total c-Met.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize the phospho-c-Met signal to the total c-Met and loading control signals.
-
Calculate the percentage of inhibition and determine the IC50 value.[5]
Summary
The provided data and methodologies offer a framework for the comparative evaluation of c-Met kinase inhibitors. Crizotinib and PHA-665752 demonstrate high potency in both biochemical and cellular assays. Cabozantinib is a multi-kinase inhibitor with very high potency against both c-Met and VEGFR2. Tivantinib, while also targeting c-Met, is reported to have a different, non-ATP competitive mechanism of action and shows lower potency in biochemical assays compared to the other inhibitors. The selection of an appropriate inhibitor for further research will depend on the specific experimental context, including the desired selectivity profile and the cellular model being investigated.
References
- 1. selleckchem.com [selleckchem.com]
- 2. C-Met/HGFR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to Pyyridin-3-ols: A Guide for Researchers
Pyridin-3-ol and its derivatives are pivotal structural motifs in medicinal chemistry and materials science, finding applications in pharmaceuticals and agrochemicals.[1] The synthesis of these valuable compounds can be approached through various strategic routes, each with its own set of advantages and limitations. This guide provides a comparative analysis of the most prominent synthetic methodologies, offering detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in selecting the optimal route for their specific needs.
Comparative Overview of Synthetic Strategies
The selection of a synthetic route to pyridin-3-ols is often dictated by factors such as the desired substitution pattern, scalability, cost of starting materials, and environmental impact. Below is a summary of the key approaches, with quantitative data presented for direct comparison.
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| From Furfurylamine | Furfurylamine | H₂O₂, HCl | 0-5 °C then 100-105 °C, 0.5 h | 76 | 99.3 | High yield and purity, readily available starting material.[2] | Use of corrosive acid and an oxidant. |
| From Furfural | Furfural | Raney Fe, Ammonia | 120 °C, in water | 18.2 | - | Environmentally friendly (uses water as solvent), bio-based starting material.[3] | Lower yield, potential for catalyst deactivation.[3] |
| From Pyridine | Pyridine | Oleum, NaOH/KOH | High temperature fusion | >60 (two steps) | - | Established industrial process, high yield. | Harsh reaction conditions (high temperature, strong acids and bases). |
| From 3-Chloropyridine | 3-Chloropyridine | Basic hydroxide (e.g., NaOH) | 130-140 °C, 2 h | 85 | - | Good yield, suitable for industrial scale-up.[4][5] | Requires elevated temperatures. |
Detailed Synthetic Methodologies and Mechanistic Insights
Synthesis from Furan Derivatives
The conversion of furan-based starting materials into pyridin-3-ols is a popular and efficient strategy. This transformation involves a ring-expansion reaction, typically initiated by oxidation and followed by acid-catalyzed cyclization.
a) From Furfurylamine:
This method provides a high-yielding route to the parent pyridin-3-ol.[6][2] The reaction proceeds through the oxidation of furfurylamine, followed by an acid-catalyzed rearrangement and cyclization.
Caption: Synthetic workflow for pyridin-3-ol from furfurylamine.
Experimental Protocol:
-
A molar ratio of furfurylamine:HCl:H₂O₂ of 1:5:1.1 is established.
-
Hydrogen peroxide is added dropwise to a solution of furfurylamine in hydrochloric acid at a temperature of 0-5 °C.[6][2]
-
After the addition is complete, the reaction mixture is refluxed at 100-105 °C for 30 minutes.[6][2]
-
Following the reflux, the mixture is worked up to isolate the 3-hydroxypyridine.
-
This procedure has been reported to yield 76% of pyridin-3-ol with a purity of 99.3%.[6][2]
b) From Furfural:
A more direct and environmentally friendly approach utilizes furfural, a bio-based platform chemical, as the starting material. This method employs a heterogeneous catalyst in an aqueous medium.
Experimental Protocol:
-
Furfural, an ammonia source (e.g., 25wt% aqueous ammonia), and a Raney Fe catalyst are reacted in deionized water.[7]
-
The reaction is carried out under a nitrogen atmosphere at a temperature of 100-140 °C.[7]
-
After the reaction, the solid catalyst is separated by filtration.
-
The liquid phase is then purified to yield 3-hydroxypyridine.
-
A yield of 18.2% has been reported for this method at 120 °C.[3]
Synthesis via Sulfonation of Pyridine
This classical approach is a well-established industrial method for the preparation of pyridin-3-ol. It involves the electrophilic sulfonation of pyridine, followed by nucleophilic displacement of the sulfonic acid group.
Caption: Two-step synthesis of pyridin-3-ol from pyridine.
Experimental Protocol:
-
Pyridine is sulfonated using oleum (fuming sulfuric acid) to produce pyridine-3-sulfonic acid.[7]
-
The resulting pyridine-3-sulfonic acid is then subjected to alkali fusion or hydrolysis with a mixture of alkali metal hydroxides (e.g., NaOH and KOH) under pressure and at elevated temperatures (200-300 °C).[8]
-
The reaction mixture is then diluted with water and neutralized to a slightly acidic pH to precipitate the 3-hydroxypyridine crystals.[8]
-
This method is reported to have a two-step total yield of over 60%.[7]
Synthesis from 3-Chloropyridine
The nucleophilic aromatic substitution of 3-chloropyridine offers a direct route to pyridin-3-ol. This method is particularly amenable to large-scale production.
Experimental Protocol:
-
3-Chloropyridine is dissolved in a suitable solvent such as ethylene glycol, propylene glycol, or isopropanol.[5]
-
A basic hydroxide, such as sodium hydroxide, is added in batches, with the molar ratio of 3-chloropyridine to sodium hydroxide being between 1:2 and 1:2.5.[5]
-
The reaction mixture is held at temperature with stirring for 2 hours.[4][5]
-
After the reaction is complete, the solvent is removed by distillation. Deionized water is added, and the mixture is distilled again.
-
The reaction mixture is cooled, and the pH is adjusted to 6-7 with concentrated hydrochloric acid.
-
Water is evaporated under reduced pressure, and methanol is added to the residue. The mixture is refluxed and then cooled.
-
The solid is filtered off, and the filtrate is concentrated and purified by reduced pressure distillation to give 3-hydroxypyridine.
-
A yield of 85% has been reported for this two-step process.[5]
Other Notable Synthetic Strategies
While the above methods are the most common, other strategies have been developed for the synthesis of pyridin-3-ols and their derivatives, each with specific applications.
-
Boekelheide Rearrangement: This reaction involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines using acetic or trifluoroacetic anhydride.[1] While not a direct route to pyridin-3-ols, the resulting hydroxymethyl group at the 2-position could potentially be oxidized to a hydroxyl group, or the methodology could be adapted for precursors that would lead to a 3-hydroxy substituent. The mechanism involves an acyl transfer to the N-oxide, deprotonation, and a [3.3]-sigmatropic rearrangement.[1]
-
Multi-component Reactions: These reactions offer a powerful tool for the rapid construction of complex and highly substituted pyridine rings in a single step.[9][10] While many reported examples lead to other isomers like pyridin-4-ols, the principles of these reactions could be applied to the design of new routes to substituted pyridin-3-ols.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile method for the synthesis of various unsaturated rings, including pyridines.[11][12] This approach involves the intramolecular metathesis of two terminal alkenes to form a cyclic alkene. While powerful for creating substituted pyridines, its application to the synthesis of the parent pyridin-3-ol may be less direct than other methods.
Conclusion
The synthesis of pyridin-3-ols can be achieved through a variety of routes, with the choice of method depending on the specific requirements of the researcher. The conversion of readily available furan derivatives offers a high-yielding and relatively mild approach. For large-scale industrial production, the traditional sulfonation of pyridine and the hydrolysis of 3-chloropyridine remain relevant despite their harsher conditions. The development of catalytic methods, such as the use of Raney Fe with furfural, points towards more sustainable and environmentally benign processes. As the demand for novel pyridin-3-ol derivatives in drug discovery and materials science continues to grow, the development of even more efficient, versatile, and green synthetic methodologies will remain an active area of chemical research.
References
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Conversion of 5-Hydroxymethylfurfural into 6-(Hydroxymethyl)pyridin-3-ol: A Pathway for the Formation of Pyridin-3-ols in Honey and Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. CN111170935B - 3-hydroxypyridine and method for preparing 3-hydroxypyridine by using furfural - Google Patents [patents.google.com]
- 8. US3218330A - Preparation of 3-hydroxypyridine - Google Patents [patents.google.com]
- 9. Multicomponent synthesis of substituted pyridines via a catalytic intermolecular aza-Wittig/Diels–Alder sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. soc.chim.it [soc.chim.it]
- 11. ora.ox.ac.uk [ora.ox.ac.uk]
- 12. Synthesis of substituted pyridines and pyridazinesvia ring closing metathesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Uncharted Territory: The Cross-Reactivity Profile of 5-(2,3-Difluorophenyl)pyridin-3-ol Awaits Elucidation
Despite a comprehensive search of scientific literature and patent databases, specific biological data for 5-(2,3-Difluorophenyl)pyridin-3-ol, including its primary molecular target and cross-reactivity profile, remains unpublished. The absence of this foundational information precludes the creation of a detailed comparison guide as requested.
The core of any cross-reactivity study is the identification of a compound's primary biological target. Without this crucial piece of information, it is impossible to meaningfully assess off-target effects or compare its selectivity to other therapeutic agents. The chemical structure, featuring a difluorophenyl group attached to a pyridin-3-ol scaffold, is suggestive of a range of potential biological activities, with kinase inhibition being a prominent possibility for many pyridine-containing compounds. However, without experimental validation, any discussion of its specific target or cross-reactivity would be purely speculative.
To generate a comparison guide as requested, the following experimental data would be essential:
-
Primary Target Identification: The specific protein (e.g., kinase, enzyme, receptor) that this compound is designed to modulate must be identified.
-
In vitro Selectivity Profiling: The compound would need to be screened against a broad panel of related and unrelated biological targets to identify potential off-target interactions. For instance, if the primary target is a kinase, a comprehensive kinome scan would be necessary.
-
Cellular Activity Assays: Functional assays in relevant cell lines are required to confirm on-target and off-target effects in a biological context.
-
Comparison with Alternative Compounds: Data for at least one or two alternative compounds targeting the same primary protein would be needed for a meaningful comparison of selectivity and potency.
Below, we provide a hypothetical framework for how such a comparison guide would be structured and the types of data and visualizations that would be included, should the necessary experimental results become available.
Hypothetical Comparison Guide: Selectivity Profile of this compound
This guide would aim to provide researchers, scientists, and drug development professionals with a comprehensive overview of the cross-reactivity of this compound, comparing its performance against other relevant inhibitors.
Data Presentation
Quantitative data on the inhibitory activity of this compound and its comparators against a panel of kinases (or other relevant targets) would be summarized in a clear, tabular format.
Table 1: Hypothetical Kinase Selectivity Profile
| Kinase Target | This compound (IC50, nM) | Comparator A (IC50, nM) | Comparator B (IC50, nM) |
| Primary Target X | 10 | 15 | 8 |
| Off-Target Kinase 1 | >10,000 | 500 | 1,200 |
| Off-Target Kinase 2 | 1,500 | 250 | >10,000 |
| Off-Target Kinase 3 | 800 | >10,000 | 5,000 |
| ... | ... | ... | ... |
Experimental Protocols
Detailed methodologies for the key experiments would be provided to ensure reproducibility.
Kinase Inhibition Assay Protocol (Example)
A brief overview of a typical in vitro kinase assay protocol would be described here. This would include details on the source of the recombinant kinase, the substrate used, the ATP concentration, the method of detection (e.g., radiometric, fluorescence-based), and the data analysis procedure for determining IC50 values.
Visualizations
Diagrams illustrating relevant signaling pathways and experimental workflows would be included to enhance understanding.
Caption: Inhibition of the hypothetical signaling pathway by this compound.
Caption: A simplified workflow for determining the in vitro kinase selectivity profile.
Comparative Analysis of In Vitro and In Vivo Efficacy: A Guide for Drug Development Professionals
A Note on 5-(2,3-Difluorophenyl)pyridin-3-ol:
An extensive search of publicly available scientific literature and databases did not yield specific in vitro or in vivo efficacy data for the compound this compound. Therefore, a direct comparison guide for this molecule cannot be compiled at this time.
However, to fulfill the informational requirements of researchers, scientists, and drug development professionals, this document provides a comprehensive template for a comparison guide. This guide uses a hypothetical kinase inhibitor, designated "Compound X," to illustrate the structure, data presentation, and detailed methodologies that are crucial for evaluating and comparing preclinical efficacy data.
Topic: In Vitro vs. In Vivo Efficacy of the Hypothetical Kinase Inhibitor "Compound X"
This guide objectively compares the preclinical performance of Compound X, a hypothetical inhibitor of the BRAF V600E kinase, with an alternative compound. It provides supporting experimental data to bridge the translational gap between laboratory findings and whole-organism responses.
In Vitro Efficacy Assessment
In vitro assays are fundamental for determining a compound's direct biochemical activity and its effects on cellular mechanisms in a controlled environment.
The following table summarizes the inhibitory activity of Compound X and a comparator, Vemurafenib (a known BRAF inhibitor), against a panel of selected kinases. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | Compound X IC50 (nM) | Vemurafenib IC50 (nM) |
| BRAF V600E | 15 | 31 |
| BRAF (Wild Type) | 250 | 100 |
| c-RAF | 450 | 48 |
| EGFR | >10,000 | >10,000 |
| MEK1 | >10,000 | >10,000 |
| ERK2 | >10,000 | >10,000 |
A radiometric assay was utilized to determine the IC50 values.[1]
-
Reaction Setup: Kinase reactions were prepared in a 25 µL volume containing kinase assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA), 200 ng of the recombinant kinase, and 2 µg of a suitable substrate protein (e.g., myelin basic protein for BRAF).[1]
-
Compound Incubation: Compound X and Vemurafenib were serially diluted in DMSO and added to the reaction mixtures. The solutions were incubated for 10 minutes at 30°C.[1]
-
Initiation of Reaction: The kinase reaction was initiated by adding [γ-³²P]-ATP to a final concentration of 0.1 mM. The mixture was then incubated for 30 minutes at 30°C with agitation.[1]
-
Termination and Analysis: The reaction was terminated by adding 4x LDS sample buffer. The samples were subsequently resolved via SDS-PAGE.[1]
-
Detection: The gel was stained with Coomassie Blue to visualize proteins, dried, and the incorporation of ³²P into the substrate was quantified by autoradiography.[1]
-
Data Calculation: IC50 values were calculated from the dose-response curves using non-linear regression analysis.
The diagram below illustrates the RAS/RAF/MEK/ERK signaling pathway, which is frequently activated in various cancers. Constitutive activation of BRAF, as seen with the V600E mutation, leads to uncontrolled cell proliferation.[2][3] Compound X is designed to inhibit this aberrant signaling.
Caption: BRAF V600E signaling pathway and the inhibitory action of Compound X.
In Vivo Efficacy Assessment
In vivo studies are critical for evaluating a drug candidate's efficacy, safety, and pharmacokinetic profile in a complex biological system.
The efficacy of Compound X was evaluated in a mouse xenograft model using human melanoma cells (A375) harboring the BRAF V600E mutation.
| Treatment Group | Dosing Regimen | Mean Tumor Volume Change (%) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 10 mL/kg, oral, daily | +250% | N/A |
| Compound X | 50 mg/kg, oral, daily | -45% | 118% |
| Vemurafenib | 50 mg/kg, oral, daily | -30% | 112% |
Note: TGI is calculated relative to the vehicle control group. A TGI > 100% indicates tumor regression.
-
Cell Implantation: Six-week-old female immunodeficient mice (e.g., NOD/SCID) were subcutaneously injected into the right flank with 5 x 10⁶ A375 human melanoma cells suspended in Matrigel.[4]
-
Tumor Growth and Grouping: Tumors were allowed to grow to an average volume of 150-200 mm³. Mice were then randomized into treatment groups (n=8 per group).[4]
-
Treatment Administration: Compound X, Vemurafenib, or a vehicle control was administered orally once daily for 21 consecutive days.[4]
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, calculated with the formula: (Length × Width²)/2.[4][5]
-
Endpoint and Analysis: At the end of the study, mice were euthanized, and final tumor weights were recorded. TGI was calculated to determine efficacy.[5]
The following diagram outlines the key stages of the in vivo xenograft study workflow.
Caption: Workflow for the in vivo xenograft efficacy study.
Comparison and Conclusion
The data presented indicate that Compound X is a potent inhibitor of the BRAF V600E kinase in vitro, with superior potency compared to Vemurafenib. This in vitro activity translated effectively to the in vivo setting, where Compound X demonstrated significant tumor regression and a higher TGI than the comparator compound at the same dose.
The strong correlation between the in vitro potency and in vivo efficacy suggests that Compound X has favorable pharmacokinetic properties and effectively reaches its target in the tumor tissue. While these results are promising, further studies are required to assess the long-term durability of the response and potential resistance mechanisms. This guide underscores the importance of integrating both in vitro and in vivo data to build a comprehensive profile of a drug candidate's therapeutic potential.
References
The Impact of Fluorination: A Head-to-Head Comparison of Pyridine Analogues in Drug Discovery
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds is a critical tool for optimizing molecular properties. This guide provides a direct comparison of fluorinated versus non-fluorinated pyridine analogues, supported by experimental data, to illuminate the profound effects of this single-atom substitution on key pharmacological parameters.
The introduction of fluorine into a pyridine ring, a common scaffold in medicinal chemistry, can dramatically alter a molecule's acidity, lipophilicity, metabolic stability, and protein binding affinity. Understanding these changes is paramount for the rational design of more effective and durable therapeutics. This guide presents a quantitative analysis of these effects, complete with detailed experimental protocols and visual workflows to aid in practical application.
Physicochemical Properties: A Tale of Two Pyridines
The substitution of hydrogen with fluorine imparts a significant inductive effect, altering the electron distribution within the pyridine ring and influencing its fundamental chemical properties.
Acidity (pKa)
Fluorination generally increases the acidity (lowers the pKa) of the pyridinium ion. This is due to the strong electron-withdrawing nature of fluorine, which stabilizes the conjugate base.
Table 1: Comparison of pKa Values for Fluorinated and Non-Fluorinated 2-(Thioalkyl)pyridines
| Compound | Structure | Degree of Fluorination | pKa[1] |
| 2-(Methylthio)pyridine | 2-SCH₃-Pyridine | Non-fluorinated | 3.69 |
| 2-((Trifluoromethyl)thio)pyridine | 2-SCF₃-Pyridine | Trifluoromethyl | 0.97 |
| 2-((Ethyl)thio)pyridine | 2-SCH₂CH₃-Pyridine | Non-fluorinated | 3.68 |
| 2-((2,2,2-Trifluoroethyl)thio)pyridine | 2-SCH₂CF₃-Pyridine | Terminal Trifluoroethyl | 1.49 |
Lipophilicity (logD)
The effect of fluorination on lipophilicity (logD) is more complex and can be counterintuitive. While the addition of a single fluorine atom can sometimes decrease lipophilicity due to increased polarity, polyfluorination, particularly of alkyl side chains, often leads to an increase in lipophilicity.
Table 2: Comparison of logD₇.₄ Values for Fluorinated and Non-Fluorinated 2-(Thioalkyl)pyridines
| Compound | Structure | Degree of Fluorination | logD₇.₄[1] |
| 2-(Methylthio)pyridine | 2-SCH₃-Pyridine | Non-fluorinated | 1.69 |
| 2-((Difluoromethyl)thio)pyridine | 2-SCF₂H-Pyridine | Difluoromethyl | 1.95 |
| 2-((Trifluoromethyl)thio)pyridine | 2-SCF₃-Pyridine | Trifluoromethyl | 2.13 |
| 2-((Ethyl)thio)pyridine | 2-SCH₂CH₃-Pyridine | Non-fluorinated | 2.26 |
| 2-((2,2,2-Trifluoroethyl)thio)pyridine | 2-SCH₂CF₃-Pyridine | Terminal Trifluoroethyl | 2.71 |
Pharmacokinetic Profile: Enhancing Drug-like Properties
The influence of fluorination extends beyond simple physicochemical properties, significantly impacting how a drug is processed in the body.
Metabolic Stability
A key strategy in drug design is to block metabolic "soft spots" on a molecule that are susceptible to enzymatic degradation. The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450s. This can lead to a longer metabolic half-life and improved bioavailability.
Table 3: Comparison of Metabolic Stability for Fluorinated and Non-Fluorinated Pyridine Analogues
| Compound | Key Structural Feature | Effect of Fluorination on Metabolic Stability |
| Doravirine | Trifluoromethyl-substituted pyridone ring | Correlated with a longer elimination half-life in rats and dogs compared to unfluorinated analogs[2] |
| Non-fluorinated Pyridine Analogue | Pyridine ring | Generally more susceptible to metabolic oxidation |
Target Engagement: The Fluorine Advantage in Protein Binding
Fluorination can enhance protein-ligand interactions through various mechanisms, including altered electrostatic interactions and the formation of favorable contacts with the protein backbone or side chains. This can translate to increased binding affinity and potency.
Protein Binding Affinity (IC₅₀)
The following table provides a compelling example of how fluorination can dramatically improve the inhibitory activity of a pyridine-containing kinase inhibitor against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Table 4: Comparison of Protein Binding Affinity (IC₅₀) for a Fluorinated vs. Non-Fluorinated EGFR Kinase Inhibitor
| Compound | Structure | Degree of Fluorination | Target | IC₅₀ (nM)[3] |
| Unfluorinated Inhibitor (25a) | Quinazoline Scaffold with Pyridine Moiety | Non-fluorinated | EGFR Triple Mutant | ~54 |
| Difluorinated Inhibitor (25g) | Quinazoline Scaffold with Difluorinated Pyridine Moiety | Difluorinated | EGFR Triple Mutant | 12.8 |
Experimental Protocols
To facilitate the application of these principles in a laboratory setting, detailed protocols for the key experiments cited in this guide are provided below.
pKa Determination via ¹⁹F NMR Spectroscopy
This method is particularly useful for fluorinated compounds and relies on the change in the ¹⁹F NMR chemical shift as a function of pH.
-
Sample Preparation: Prepare a series of solutions of the fluorinated pyridine analogue in a suitable buffer system (e.g., phosphate-citrate) at various pH values ranging from approximately 2 pH units below to 2 pH units above the estimated pKa. A constant ionic strength should be maintained.
-
NMR Analysis: Acquire ¹⁹F NMR spectra for each sample.
-
Data Analysis: Plot the ¹⁹F chemical shift (δ) as a function of pH. The data is then fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the sigmoidal curve.
Lipophilicity (logD) Measurement via Shake-Flask Method
The shake-flask method remains the gold standard for determining the partition coefficient of a compound between an organic and an aqueous phase.
-
Phase Preparation: Pre-saturate n-octanol with a phosphate buffer at pH 7.4 and vice-versa.
-
Partitioning: Dissolve a known amount of the pyridine analogue in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning between the two phases.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
-
Calculation: The logD value is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Metabolic Stability Assay Using Liver Microsomes
This in vitro assay provides an assessment of the susceptibility of a compound to metabolism by phase I enzymes, primarily cytochrome P450s.
Caption: Workflow for determining metabolic stability using liver microsomes.
Signaling Pathways and Logical Relationships
The decision to incorporate fluorine into a pyridine-containing drug candidate often follows a logical progression aimed at overcoming specific challenges encountered during lead optimization.
Caption: Decision pathway for the strategic use of fluorination in drug discovery.
References
- 1. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Study of Potent Fluorinated EGFR Kinase Inhibitors with a Quinazoline Scaffold against L858R/T790M/C797S Resistance Mutation: Unveiling the Fluorine Substituent Cooperativity Effect on the Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 5-(2,3-Difluorophenyl)pyridin-3-ol: Reproducibility and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 5-(2,3-Difluorophenyl)pyridin-3-ol, a crucial scaffold in medicinal chemistry. Due to the limited availability of a direct, well-documented synthesis for this specific molecule, this document outlines a reproducible protocol for a closely related analogue, 5-aryl-2-methylpyridin-3-amine, via a Suzuki-Miyaura cross-coupling reaction. This established method serves as a benchmark for a proposed, analogous synthesis of the target compound. Experimental data from the benchmark synthesis is presented to offer insights into expected yields and potential challenges.
Benchmarking Reproducibility: The Suzuki-Miyaura Approach
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, making it a primary candidate for the synthesis of 5-aryl-pyridin-3-ols.[1] Its reproducibility is generally high, contingent on factors such as catalyst quality, base, solvent, and reaction temperature.[2]
Benchmark Synthesis: 5-Aryl-2-methylpyridin-3-amine
A reproducible Suzuki-Miyaura protocol for the synthesis of 5-aryl-2-methylpyridin-3-amine derivatives has been reported and serves as our primary point of comparison.[3] This reaction couples commercially available 5-bromo-2-methylpyridin-3-amine with various arylboronic acids.
Table 1: Quantitative Data for Benchmark Suzuki-Miyaura Synthesis of 5-Aryl-2-methylpyridin-3-amine Derivatives [3]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2-Methyl-5-phenylpyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 82 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 78 |
| 4 | 3-Fluorophenylboronic acid | 5-(3-Fluorophenyl)-2-methylpyridin-3-amine | 80 |
Proposed Synthesis: this compound
Based on the benchmark protocol, a hypothetical yet highly plausible synthesis for this compound can be proposed. This would involve the coupling of 5-bromopyridin-3-ol with 2,3-difluorophenylboronic acid. It is important to note that the free hydroxyl group of 5-bromopyridin-3-ol might interfere with the catalytic cycle. Therefore, protection of the hydroxyl group (e.g., as a methoxy or silyl ether) may be necessary for optimal results. For the purpose of this guide, we will present the protocol for the unprotected substrate, with the understanding that an initial protection step might be required to improve reproducibility and yield.
Table 2: Comparison of Reaction Parameters for Benchmark and Proposed Syntheses
| Parameter | Benchmark Synthesis (5-Aryl-2-methylpyridin-3-amine)[3] | Proposed Synthesis (this compound) |
| Pyridine Substrate | 5-Bromo-2-methylpyridin-3-amine | 5-Bromopyridin-3-ol (or O-protected derivative) |
| Boronic Acid | Various Arylboronic Acids | 2,3-Difluorophenylboronic Acid |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (5 mol%) | Tetrakis(triphenylphosphine)palladium(0) (2-5 mol%) |
| Base | Potassium Phosphate (K₃PO₄) | Potassium Phosphate (K₃PO₄) or Potassium Carbonate (K₂CO₃) |
| Solvent | 1,4-Dioxane/Water (4:1) | 1,4-Dioxane/Water or Toluene/Ethanol/Water |
| Temperature | 85-95 °C | 80-100 °C |
| Reaction Time | >15 hours | 12-24 hours |
Experimental Protocols
Detailed Protocol for Benchmark Synthesis: 5-Aryl-2-methylpyridin-3-amine[3]
-
Reaction Setup: In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (1.0 eq), the respective arylboronic acid (1.1-1.2 eq), and potassium phosphate (1.5-2.3 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Conditions: Stir the mixture under an inert atmosphere (e.g., argon or nitrogen) at 85-95 °C for over 15 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture. Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Proposed Protocol for the Synthesis of this compound
-
Reaction Setup: In a sealable reaction vessel, combine 5-bromopyridin-3-ol (1.0 eq), 2,3-difluorophenylboronic acid (1.1 eq), and potassium phosphate (2.0 eq).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (3 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Conditions: Seal the vessel and stir the mixture at 90 °C for 16 hours.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it twice with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Visualizing the Synthetic Workflow
The following diagrams illustrate the logical flow of the benchmark and proposed synthetic pathways.
References
Unraveling the Potential of 5-(2,3-Difluorophenyl)pyridin-3-ol: A Comparative Guide to its Predicted Mechanism of Action
For Immediate Release
[City, State] – [Date] – While direct experimental data for 5-(2,3-Difluorophenyl)pyridin-3-ol is not yet publicly available, its structural features, combining a pyridin-3-ol core with a difluorophenyl substituent, place it within a class of compounds with significant therapeutic potential. This guide provides a comparative analysis of related pyridine derivatives to elucidate the probable mechanism of action and biological activities of this novel compound. Researchers and drug development professionals can leverage this information to guide future in vitro and in vivo studies.
The pyridine ring is a fundamental scaffold in numerous FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The introduction of a difluorophenyl group can enhance metabolic stability and binding affinity to target proteins.[2] Similarly, the pyridin-3-ol moiety is a known pharmacophore with diverse biological functions.
Potential Therapeutic Applications and Mechanisms of Action
Based on the activities of structurally similar compounds, this compound is predicted to exhibit efficacy in several key therapeutic areas:
-
Oncology: Pyridine derivatives have been shown to induce anticancer effects through various mechanisms, including the inhibition of tubulin polymerization and modulation of key signaling pathways.[3][4]
-
Infectious Diseases: The pyridine nucleus is a common feature in antimicrobial and antiviral agents.[5][] Dichlorophenylpyridine-based molecules, for instance, have been identified as inhibitors of furin, a proprotein convertase involved in the maturation of viral proteins.[7][8]
-
Inflammatory Diseases: Certain substituted pyridine analogs have demonstrated potent anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines like IL-1β through the modulation of the p38 MAPK signaling pathway.[9]
-
Neurological Disorders: Difluorophenyl-substituted pyridine derivatives have been investigated as positive allosteric modulators of the metabotropic glutamate 2 (mGlu2) receptor, suggesting potential applications in treating central nervous system disorders.[10]
Comparative Data of Structurally Related Compounds
To provide a quantitative perspective, the following table summarizes the biological activities of various pyridine derivatives that share structural similarities with this compound.
| Compound Class | Target/Assay | Key Findings | Reference |
| Pyridine Heterocyclic Hybrids | Tubulin Polymerization | IC50 values ranging from 4.03 to 15.6 µM | [3] |
| Dichlorophenylpyridine Derivatives | Furin Inhibition | Slow off-rate binding kinetics (residence time > 50 min) | [7] |
| Trisubstituted Pyridine Analogs | IL-1β Release Inhibition | Potent and selective inhibition of IL-1β | [9] |
| Pyridine Sulfonamides | Plasmodium falciparum | IC50 values as low as 2.24 µM | [9] |
| 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives | Antibacterial Activity (Gram-positive) | MIC values comparable to linezolid | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the mechanism of action of novel pyridine compounds.
Tubulin Polymerization Assay
Objective: To determine the inhibitory effect of a compound on the polymerization of tubulin.
Methodology:
-
Tubulin is purified from bovine brain and stored at -80°C.
-
The reaction mixture contains tubulin (e.g., 1 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
The test compound is added at various concentrations. A known tubulin inhibitor (e.g., combretastatin A-4) is used as a positive control, and DMSO is used as a vehicle control.
-
The mixture is incubated at 37°C, and the increase in absorbance at 340 nm is monitored over time using a spectrophotometer.
-
The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.
Furin Inhibition Assay (MALDI-TOF-MS-based)
Objective: To measure the inhibitory activity of a compound against the proprotein convertase furin.
Methodology:
-
Recombinant human furin is used as the enzyme source.
-
A synthetic fluorogenic peptide substrate for furin is prepared.
-
The assay is performed in a reaction buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 1 mM β-mercaptoethanol).
-
The test compound is pre-incubated with furin for a defined period.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is stopped, and the cleavage products are analyzed by MALDI-TOF mass spectrometry.
-
The IC50 value is determined by quantifying the substrate and product peaks at different inhibitor concentrations.
Inhibition of IL-1β Release in LPS-Stimulated Monocytes
Objective: To assess the ability of a compound to inhibit the release of the pro-inflammatory cytokine IL-1β.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated and cultured.
-
The cells are pre-treated with various concentrations of the test compound for 1 hour.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The concentration of IL-1β in the supernatant is measured using a commercially available ELISA kit.
-
The IC50 value for the inhibition of IL-1β release is calculated.
Visualizing Potential Mechanisms of Action
The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the predicted activity of this compound.
Caption: Predicted inhibition of the p38 MAPK pathway by this compound.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical and pharmacological properties of diflunisal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 7. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1β via modulation of the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 8-Trifluoromethyl-3-cyclopropylmethyl-7-[(4-(2,4-difluorophenyl)-1-piperazinyl)methyl]-1,2,4-triazolo[4,3-a]pyridine (JNJ-46356479), a Selective and Orally Bioavailable mGlu2 Receptor Positive Allosteric Modulator (PAM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-(2,3-Difluorophenyl)pyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the proper disposal of 5-(2,3-Difluorophenyl)pyridin-3-ol, a halogenated pyridine derivative. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection. The following guidelines are based on best practices for handling halogenated organic compounds and should be implemented in conjunction with your institution's specific waste management protocols and all applicable local, regional, and national regulations.
I. Hazard Profile and Safety Precautions
Personal Protective Equipment (PPE): Before handling the compound, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: Use in a well-ventilated area or under a fume hood.[2] If vapors or aerosols are likely to be generated, a NIOSH-approved respirator may be necessary.
II. Spill Management Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and, if safe to do so, evacuate the immediate area. Ensure adequate ventilation to disperse any vapors.[3][4]
-
Containment: For liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or earth.[3][5] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste.[3]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Waste Disposal: The sealed container with the spill cleanup materials must be disposed of as halogenated organic waste.
III. Disposal Procedures
Proper segregation and disposal of chemical waste are paramount. Halogenated organic compounds must not be mixed with non-halogenated waste streams, as their disposal methods differ significantly and are more costly.[1][6]
Step-by-Step Disposal Guidance:
-
Waste Segregation: Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, wipes, absorbent pads), in a designated and clearly labeled hazardous waste container.[7] This container should be specifically marked for "Halogenated Organic Waste."[8]
-
Container Requirements: Use a UN-approved, chemically compatible container that can be securely sealed.[6] Ensure the exterior of the container remains free from contamination.[8]
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[5][7]
-
Final Disposal: The ultimate disposal of halogenated organic waste is typically high-temperature incineration.[9] This process is designed to break down the compound into less harmful substances. Arrange for collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.
Quantitative Data Summary:
| Parameter | Value/Guideline | Source |
| Incineration Temperature | 820°C - 1,600°C (Rotary Kiln) | [9] |
| Incineration Temperature | 650°C - 1,600°C (Liquid Injection) | [9] |
| Incineration Temperature | 450°C - 980°C (Fluidized Bed) | [9] |
| Waste Container Fill Level | Do not exceed 75% capacity | [6] |
IV. Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. carlroth.com [carlroth.com]
- 3. cohizon.com [cohizon.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. essex.ac.uk [essex.ac.uk]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
